molecular formula C14H26N2 B10877335 1,4-Dicyclopentylpiperazine

1,4-Dicyclopentylpiperazine

Cat. No.: B10877335
M. Wt: 222.37 g/mol
InChI Key: XOYHALUXINCRHX-UHFFFAOYSA-N
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Description

1,4-Dicyclopentylpiperazine is a useful research compound. Its molecular formula is C14H26N2 and its molecular weight is 222.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dicyclopentylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dicyclopentylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

1,4-dicyclopentylpiperazine

InChI

InChI=1S/C14H26N2/c1-2-6-13(5-1)15-9-11-16(12-10-15)14-7-3-4-8-14/h13-14H,1-12H2

InChI Key

XOYHALUXINCRHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3CCCC3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Solubility and Stability of 1,4-Dicyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 1,4-Dicyclopentylpiperazine, a symmetrically N,N'-disubstituted piperazine derivative.[1][2] Given the importance of the piperazine scaffold in medicinal chemistry for enhancing physicochemical and pharmacokinetic properties, a thorough understanding of these core attributes is paramount for researchers, scientists, and drug development professionals.[3] This document outlines detailed, step-by-step methodologies for equilibrium solubility assessment across a physiologically relevant pH range and for conducting forced degradation studies under conditions mandated by the International Council for Harmonisation (ICH).[4][5] The rationale behind experimental choices, the establishment of self-validating protocols, and the integration of appropriate analytical techniques are discussed to ensure scientific rigor and regulatory alignment.

Introduction: The Significance of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a detailed understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are foundational pillars that influence bioavailability, formulation strategies, and shelf-life. 1,4-Dicyclopentylpiperazine, a molecule featuring a central piperazine ring with two cyclopentyl substituents on the nitrogen atoms, presents a unique profile. The piperazine core is known to often increase the water solubility of drug-like molecules, while the lipophilic cyclopentyl groups may counteract this effect.[3]

This guide serves as a practical, hands-on manual for elucidating the solubility and stability profile of 1,4-Dicyclopentylpiperazine. The protocols described herein are designed to be robust and are grounded in established regulatory guidelines, primarily those from the ICH.[4][6] By following these methodologies, researchers can generate the high-quality, reliable data necessary for informed decision-making throughout the drug development lifecycle.

Aqueous Solubility Determination: A pH-Dependent Profile

The solubility of a compound containing basic nitrogen atoms, such as 1,4-Dicyclopentylpiperazine, is typically pH-dependent. The two nitrogen atoms in the piperazine ring can be protonated, leading to increased solubility in acidic environments.[7] Therefore, characterizing solubility across a range of pH values is critical.

Causality of Experimental Design

The chosen methodology, the equilibrium shake-flask method, is considered the gold standard for solubility determination. It allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility under specific conditions. The pH range of 1.2 to 6.8 is selected to mimic the physiological environments of the gastrointestinal tract.[8][9] The temperature is maintained at 37 ± 1 °C to reflect human body temperature.[8][9]

Experimental Protocol: Equilibrium Solubility Assessment

This protocol is adapted from guidelines provided by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[8][10][11]

Objective: To determine the equilibrium solubility of 1,4-Dicyclopentylpiperazine in aqueous buffers at pH 1.2, 4.5, and 6.8.

Materials:

  • 1,4-Dicyclopentylpiperazine

  • pH 1.2 Buffer (e.g., 0.1 M HCl)

  • pH 4.5 Buffer (e.g., Acetate buffer)

  • pH 6.8 Buffer (e.g., Phosphate buffer)

  • Calibrated pH meter

  • Shaking incubator or water bath set to 37 °C

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Validated analytical method for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Add an excess amount of 1,4-Dicyclopentylpiperazine to separate vials containing each of the pH buffers. The excess solid should be clearly visible.

  • Tightly cap the vials and place them in a shaking incubator at 37 °C.

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the vials to stand undisturbed at 37 °C for at least one hour to allow undissolved solids to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate as necessary with the appropriate mobile phase for the analytical method.

  • Quantify the concentration of 1,4-Dicyclopentylpiperazine in the diluted filtrate using a validated analytical method.

  • Measure and record the final pH of the supernatant in each vial to ensure the buffer capacity was maintained.[8]

Data Presentation and Interpretation

The solubility data should be presented in a clear, tabular format.

pH of BufferTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
1.237[Insert Data][Insert Data]
4.537[Insert Data][Insert Data]
6.837[Insert Data][Insert Data]

The results will establish the pH-solubility profile of the compound, which is crucial for predicting its absorption in different regions of the gastrointestinal tract.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance, establish its intrinsic stability, and validate the stability-indicating power of analytical methods.[12][13][14] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[12]

Rationale for Stress Conditions

The selection of stress conditions is guided by ICH Q1A(R2) and is designed to simulate the potential environmental factors a drug substance might encounter.[4][6][15] These include acid and base hydrolysis, oxidation, heat, and light.[5] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to the formation of secondary degradants not relevant to real-world storage conditions.[16]

Experimental Protocols: Forced Degradation

Objective: To investigate the stability of 1,4-Dicyclopentylpiperazine under various stress conditions and to identify potential degradation products.

General Procedure:

  • Prepare solutions of 1,4-Dicyclopentylpiperazine at a known concentration in an appropriate solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure initial solubility).

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).[17]

Stress Conditions:

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at an elevated temperature (e.g., 60 °C).[5][17]

    • Rationale: To assess susceptibility to degradation in an acidic environment. The piperazine nitrogens are expected to be protonated, which may influence the stability of the molecule.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).[5][17]

    • Rationale: To evaluate stability in an alkaline environment.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[17]

    • Rationale: To probe for susceptibility to oxidation. The tertiary amine nature of the nitrogen atoms in 1,4-Dicyclopentylpiperazine could be a site for oxidation.

  • Thermal Degradation:

    • Condition: The solid drug substance is exposed to dry heat (e.g., 80 °C) in a calibrated oven.

    • Rationale: To assess the intrinsic thermal stability of the solid form.

  • Photostability:

    • Condition: Expose the drug substance (both as solid and in solution) to a light source that provides a standardized exposure to both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[18][19][20] A dark control sample should be stored under the same conditions but protected from light.[21]

    • Rationale: To determine if the compound is light-sensitive, which has implications for packaging and storage.[22][23]

Visualization of Experimental Workflow

The general workflow for conducting and analyzing forced degradation studies can be visualized as follows:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Drug Substance Solution Prepare Solution Start->Solution Solid Solid Sample Start->Solid Acid Acid Hydrolysis Solution->Acid Base Base Hydrolysis Solution->Base Oxidation Oxidation Solution->Oxidation Photo Photostability Solution->Photo Thermal Thermal (Solid) Solid->Thermal Sampling Sample at Timepoints Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis HPLC-PDA/MS Analysis Sampling->Analysis Data Data Interpretation Analysis->Data MassBalance Mass Balance Calculation Data->MassBalance

Caption: Workflow for forced degradation studies.

Data Analysis and Interpretation

The primary analytical tool for stability studies is a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound and any degradants.

  • Mass Balance: Calculate the mass balance to account for all the material after degradation. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.

  • Degradant Identification: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products.[17] Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) and by comparing the degradation profiles under different stress conditions.[17]

Analytical Methodologies

The choice of analytical methodology is critical for obtaining accurate and reliable data. For a compound like 1,4-Dicyclopentylpiperazine, which lacks a strong chromophore, sensitive detection methods may be required.

Primary and Secondary Analytical Techniques
TechniqueApplicationRationale & Considerations
HPLC-UV/PDA Quantification for solubility and stability studies.A common and robust technique.[7] A low UV wavelength (e.g., 210 nm) may be necessary. Method development should focus on achieving good peak shape and resolution from potential impurities and degradants.[17]
LC-MS Highly sensitive quantification and identification of degradation products.Offers superior sensitivity and selectivity, which is particularly useful if the compound has poor UV absorbance.[24][25] Essential for identifying unknown peaks observed during stability studies.[17]
Gas Chromatography (GC) Alternative for quantification, especially for volatile impurities.May require derivatization for piperazine compounds to improve volatility and chromatographic performance.[7][26]
NMR Spectroscopy Structural elucidation of the parent compound and isolated degradants.Provides definitive structural information.[27]
Visualization of Analytical Method Selection

Analytical_Method_Selection cluster_goal Analytical Goal cluster_methods Primary Methods Quant Quantification HPLC HPLC-UV/PDA Quant->HPLC Routine Analysis LCMS LC-MS(/MS) Quant->LCMS High Sensitivity Ident Identification/ Elucidation Ident->LCMS Degradant ID NMR NMR Ident->NMR Definitive Structure

Caption: Decision tree for analytical method selection.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of 1,4-Dicyclopentylpiperazine. By adhering to these scientifically grounded and regulatory-compliant protocols, researchers can generate a comprehensive data package. This information is indispensable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of any potential drug product containing this molecule. The principles and methodologies detailed herein are designed to be adaptable, ensuring their utility across various stages of the pharmaceutical development process.

References

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  • A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences. Retrieved March 12, 2026, from [Link]

  • Forced Degradation Studies Can Reduce Stress(ors). (n.d.). SK pharmteco. Retrieved March 12, 2026, from [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). U.S. Food and Drug Administration. Retrieved March 12, 2026, from [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (1996). U.S. Food and Drug Administration. Retrieved March 12, 2026, from [Link]

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  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2016). ResearchGate. Retrieved March 12, 2026, from [Link]

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  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). PubMed. Retrieved March 12, 2026, from [Link]

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Sources

An In-depth Technical Guide to the Discovery and History of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its journey from an industrial chemical to the core of numerous blockbuster drugs is a compelling narrative of serendipity, systematic optimization, and rational drug design. This guide provides a comprehensive exploration of the discovery and historical development of piperazine and its derivatives, tracing its evolution from an anthelmintic agent to a versatile building block in modern therapeutics. We will delve into the key scientific breakthroughs, the causality behind experimental choices, and the structure-activity relationships that have established piperazine as an indispensable tool for drug development professionals.

The Genesis of a Privileged Scaffold: Piperazine

The story of piperazine begins not in a pharmacy, but in the realm of organic chemistry. Originally named for its chemical similarity to piperidine, a component of the piperine molecule found in black pepper (Piper nigrum), the "-az-" infix denotes the additional nitrogen atom.[3][4] Despite its name, piperazine is not typically derived from the Piper genus.[3]

Early industrial synthesis of piperazine was often a byproduct of the production of ethylenediamine from the ammoniation of 1,2-dichloroethane or ethanolamine.[5] Its basic chemical properties, including its water solubility and the presence of two reactive secondary amine groups, made it a useful reagent in the manufacturing of plastics, resins, and other industrial materials.[6] However, it was these very properties—the two basic nitrogen atoms that could be independently functionalized—that would later make it so valuable to medicinal chemists.[1][7] The ability to tune the molecule's physicochemical properties, such as basicity (pKa), solubility, and lipophilicity, by modifying the substituents on these nitrogens, allows for the optimization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

The First Breakthrough: Piperazine as an Anthelmintic Agent

Piperazine's first significant foray into medicine was not for its potential as a versatile scaffold, but as an active therapeutic agent in its own right. While it was initially investigated as a solvent for uric acid, its true potential was realized in the mid-20th century with its introduction as an anthelmintic drug in 1953.[6] It proved effective against intestinal roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis) infections in both humans and animals.[5]

The mechanism of action of piperazine as an anthelmintic is a classic example of selective toxicity. It acts as a GABA (γ-aminobutyric acid) receptor agonist in nematodes.[5] This activation of GABA receptors on the muscle cells of the worms leads to an influx of chloride ions, causing hyperpolarization of the cell membrane.[5] This sustained hyperpolarized state results in a flaccid paralysis of the worm, causing it to lose its grip on the intestinal wall and be expelled from the host's body through normal peristalsis.[5] The selectivity of piperazine arises from the fact that in vertebrates, GABAergic signaling is primarily confined to the central nervous system, which is protected by the blood-brain barrier, whereas in nematodes, GABA receptors are a crucial part of the peripheral neuromuscular system.[5]

Caption: Mechanism of piperazine's anthelmintic activity.

The Mid-20th Century Boom: Diversification into Major Drug Classes

The success of piperazine as an anthelmintic was just the beginning. The mid-20th century saw an explosion in pharmaceutical research, and the piperazine scaffold quickly became a favorite among medicinal chemists. Its synthetic tractability and favorable pharmacokinetic properties made it an ideal component for modifying existing drug classes and discovering new ones.

The Phenothiazine Antipsychotics: A Serendipitous Discovery

The story of the first modern antipsychotic drugs is a classic tale of serendipity. In the 1940s, researchers at Rhône-Poulenc in France were investigating derivatives of phenothiazine, a compound previously used in dyes and as an insecticide, for their antihistaminic properties.[3] This research led to the synthesis of promethazine, which had potent antihistamine and sedative effects. A French surgeon, Henri Laborit, used promethazine in a "lytic cocktail" to reduce surgical shock and noted its calming effect on anxious patients.[3] This observation spurred the synthesis of further phenothiazine derivatives, leading to the creation of chlorpromazine in 1950.[3][9]

Initially intended for its potential anesthetic effects, the profound calming and "indifference"-inducing properties of chlorpromazine in psychiatric patients were soon recognized, heralding the age of psychopharmacology.[3][10] The primary mechanism of action of phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway, which is thought to be overactive in psychosis.[3][11]

The evolution of phenothiazine antipsychotics saw the incorporation of a piperazine ring into the side chain attached to the nitrogen of the phenothiazine core. This modification was a critical step in modulating the potency and side-effect profile of these drugs. The piperazine-containing phenothiazines, such as fluphenazine and trifluoperazine, were found to be more potent than their aliphatic side-chain counterparts like chlorpromazine.[12] The piperazine moiety is believed to enhance the binding affinity for the D2 receptor and favorably alter the drug's distribution and metabolism.[12]

The First-Generation Antihistamines: A Logical Progression

The discovery of the antihistaminic properties of phenothiazines naturally led to further exploration of related structures for allergy treatment. The development of the first antihistamine, phenbenzamine (Antergan), in 1942, had already set the stage.[13] In the late 1940s and 1950s, a new class of antihistamines emerged, characterized by a diphenylmethyl (benzhydryl) group attached to a piperazine ring.[13][14]

This class, which includes cyclizine and chlorcyclizine, proved to be effective H1 receptor antagonists.[15] The piperazine ring in these molecules serves as a key structural element, linking the lipophilic diphenylmethyl group, which is crucial for receptor binding, to a smaller alkyl group on the second nitrogen. This N-substituent could be varied to modulate the drug's properties, particularly its sedative effects. For example, the development of hydroxyzine, a piperazine derivative with a more complex side chain, led to a drug with significant tranquilizing properties in addition to its antihistaminic effects.[16] The ability of these early piperazine-containing antihistamines to cross the blood-brain barrier and interact with central histamine receptors was responsible for their characteristic sedative side effects.[13]

The Second-Generation Antidepressants: The Story of Trazodone

Trazodone's mechanism of action is complex and dose-dependent.[18] It is a potent antagonist of the serotonin 5-HT2A receptor and a weaker inhibitor of the serotonin transporter (SERT).[18][19] It also blocks histamine H1 and α1-adrenergic receptors, which contributes to its sedative effects.[18][19] At lower doses, its antihistaminic and anti-adrenergic effects predominate, making it a widely used off-label treatment for insomnia.[18] At higher doses, its serotonergic effects become more prominent, leading to its antidepressant activity.[18] The inclusion of the phenylpiperazine group was a deliberate design choice to interact with serotonin receptors, and this moiety is a common feature in many other CNS-active drugs.[18]

The Era of Rational Drug Design: Tailoring Piperazine Derivatives for Specific Targets

The latter half of the 20th century saw a shift from serendipitous discovery and systematic screening to a more targeted approach known as rational drug design. This new paradigm, fueled by a growing understanding of molecular biology and disease pathology, allowed scientists to design molecules to interact with specific biological targets. The piperazine scaffold, with its proven utility and synthetic flexibility, was a perfect tool for this new era.

Sildenafil (Viagra): From Angina to Erectile Dysfunction

One of the most famous examples of drug discovery, blending rational design with serendipity, is the story of sildenafil. In the 1980s, researchers at Pfizer were searching for a new treatment for angina, a type of chest pain caused by reduced blood flow to the heart.[20] Their strategy was to develop a compound that could inhibit the phosphodiesterase type 5 (PDE5) enzyme, which would lead to the relaxation of blood vessels.[20]

The initial lead compound, zaprinast, was not potent or selective enough.[20] Through a process of rational drug design, the researchers modified the core structure, eventually arriving at the pyrazolopyrimidinone scaffold of sildenafil.[20] To improve the compound's solubility and pharmacokinetic properties, a methylpiperazine group was incorporated into the molecule.[20] This modification was a key step in creating a viable drug candidate.

While clinical trials for angina proved disappointing, a notable side effect was observed in male participants: an increase in erections.[13][21] This serendipitous finding led Pfizer to pivot the drug's development towards the treatment of erectile dysfunction.[13][21] Sildenafil's mechanism of action in this context is the same as was intended for angina: it inhibits PDE5, leading to vasodilation, but in this case, the targeted tissue is the corpus cavernosum of the penis.[20]

Caption: Simplified rational design pathway leading to sildenafil.

Imatinib (Gleevec): A Revolution in Cancer Therapy

The development of imatinib represents a landmark achievement in rational drug design and the dawn of targeted cancer therapy. The story begins with the discovery of the Philadelphia chromosome, a specific genetic abnormality associated with chronic myeloid leukemia (CML).[22] This abnormality results in the formation of a fusion protein called BCR-ABL, a constitutively active tyrosine kinase that drives the uncontrolled growth of cancer cells.[22]

With the understanding that BCR-ABL was the causative agent of CML, researchers at Ciba-Geigy (now Novartis) set out to find a small molecule that could specifically inhibit this rogue enzyme.[23] Through high-throughput screening of chemical libraries, they identified a lead compound, 2-phenylaminopyrimidine. This initial hit was then systematically modified to improve its binding affinity and selectivity for the ATP-binding site of the ABL kinase.

A critical step in the optimization process was the addition of a methylpiperazine group.[12] This polar side chain dramatically improved the compound's water solubility and oral bioavailability, transforming a promising lead into a viable drug.[12] The resulting molecule, imatinib, proved to be a highly effective and selective inhibitor of BCR-ABL.[12] Clinical trials showed unprecedented response rates in CML patients, and the drug was approved by the FDA in a record time.[22][24] Imatinib's success validated the concept of targeted cancer therapy and established the piperazine moiety as a key component in many subsequent kinase inhibitors.[25]

The Enduring Legacy: The Piperazine Moiety in Modern Drug Discovery

The journey of piperazine from an industrial chemical to a cornerstone of modern medicine is a testament to its remarkable versatility. Its derivatives are found in a vast array of therapeutic areas, including antipsychotics, antihistamines, antidepressants, anti-cancer agents, antivirals, and more.[26][27] The physicochemical properties conferred by the piperazine ring—tunable basicity, improved solubility, and the ability to serve as a synthetically flexible scaffold—have made it an invaluable tool for medicinal chemists.[2][8] As our understanding of disease biology continues to grow, the piperazine scaffold will undoubtedly continue to play a pivotal role in the discovery and development of new and innovative medicines.

Experimental Protocols

Synthesis of a Phenothiazine with a Piperazine Side Chain (Fluphenazine)

This protocol describes a general method for the synthesis of fluphenazine, a piperazine-substituted phenothiazine antipsychotic.

Step 1: Synthesis of 2-(Trifluoromethyl)phenothiazine

  • In a reaction vessel, combine 3-(trifluoromethyl)diphenylamine and sulfur.

  • Heat the mixture to induce condensation, forming the 2-(trifluoromethyl)phenothiazine core.[28]

  • Purify the product by recrystallization or chromatography.

Step 2: Synthesis of 2-(Trifluoromethyl)-10-(3-chloropropyl)phenothiazine

  • Dissolve the 2-(trifluoromethyl)phenothiazine in a suitable solvent such as toluene.

  • Add 1-bromo-3-chloropropane and a base (e.g., sodium amide) to the solution.

  • Heat the reaction mixture under reflux to facilitate the N-alkylation of the phenothiazine nitrogen.

  • After the reaction is complete, cool the mixture and wash with water to remove salts.

  • Isolate the product by evaporating the solvent.

Step 3: Synthesis of Fluphenazine

  • Dissolve the 2-(trifluoromethyl)-10-(3-chloropropyl)phenothiazine and 1-piperazineethanol in toluene.

  • Add a strong base, such as sodium amide, to act as an acid scavenger.[28]

  • Heat the mixture under reflux to drive the nucleophilic substitution reaction, where the piperazine nitrogen displaces the chloride on the propyl chain.[29]

  • Upon completion, cool the reaction, wash with water, and dry the organic layer.

  • Evaporate the solvent and purify the crude fluphenazine by chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.[29]

Synthesis of a First-Generation Piperazine Antihistamine (Cyclizine)

This protocol outlines a common method for the synthesis of cyclizine.

Step 1: Synthesis of Diphenylmethylpiperazine

  • This intermediate can be synthesized by reacting benzhydryl chloride with an excess of piperazine in a suitable solvent. The excess piperazine acts as both the nucleophile and the acid scavenger.

  • Alternatively, protect one nitrogen of piperazine (e.g., with a Boc group), react with benzhydryl chloride, and then deprotect.

Step 2: Synthesis of Cyclizine via Eschweiler-Clarke Methylation

  • To a solution of diphenylmethylpiperazine, add formic acid and formaldehyde (formalin).[30]

  • Heat the reaction mixture under reflux. The formic acid acts as the reducing agent in this reductive amination reaction.

  • After the reaction is complete, cool the mixture and make it basic with a strong base (e.g., NaOH) to neutralize the excess formic acid and deprotonate the product.

  • Extract the cyclizine into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to yield cyclizine.[27]

  • The product can be further purified by distillation or by forming a salt (e.g., cyclizine hydrochloride) and recrystallizing.[27]

Synthesis of Trazodone

This protocol describes a general synthetic route to the antidepressant trazodone.

Step 1: Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride

  • This key intermediate can be synthesized by reacting 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane. The reaction is a standard N-alkylation of the secondary amine of the piperazine.

  • The product is typically isolated as the hydrochloride salt.

Step 2: Synthesis of[13][31][32]triazolo[4,3-a]pyridin-3(2H)-one

  • React 2-chloropyridine with semicarbazide hydrochloride in water.[33]

  • Heat the reaction mixture to facilitate the condensation and cyclization to form the triazolopyridinone ring system.[33]

  • Cool the mixture to precipitate the product, which is then filtered and washed.[33]

Step 3: Coupling and Formation of Trazodone

  • In a suitable solvent such as isopropyl alcohol, combine[13][31][32]triazolo[4,3-a]pyridin-3(2H)-one, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, and a base (e.g., sodium carbonate).[33]

  • A phase-transfer catalyst, such as tetrabutylammonium bromide, can be added to facilitate the reaction.[33]

  • Heat the reaction mixture to drive the nucleophilic substitution, where the nitrogen of the triazolopyridinone displaces the chlorine on the propyl chain of the piperazine derivative.[33]

  • After the reaction is complete, the product can be isolated. This may involve filtration to remove inorganic salts, followed by crystallization of the trazodone base or its hydrochloride salt from the solvent.[33]

References

  • The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines. (n.d.). Benchchem.
  • Antipsychotic medications: a timeline of innovations and remaining challenges. (2024, August 26).
  • The story of antipsychotics: Past and present. (n.d.). PMC - NIH.
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  • Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.).
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
  • Serendipity in Discovery: From Nitric Oxide to Viagra1. (n.d.). American Philosophical Society.
  • Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. (2022, June 15). Frontiers.
  • A Brief History of Antipsychotic Meds. (2022, August 26). Beckman Coulter.
  • Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. (n.d.). PubMed.
  • The Serendipitous Story of Sildenafil: An Unexpected Oral Therapy for Erectile Dysfunction. (2019, January 15). Sexual Medicine Reviews | Oxford Academic.
  • The Discovery of Sildenafil Citr
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Antihistamine. (n.d.). In Wikipedia.
  • Timeline of Antihistamine Development. (2025, May 15). Prezi.
  • Serendipitous Story of Sildenafil: An Unexpected Oral Therapy for Erectile Dysfunction. (n.d.). Sexual Medicine Reviews | Oxford Academic.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • A history of antipsychotic drug development. (n.d.). PubMed.
  • Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (n.d.). Benchchem.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • The synthesis route of the preparation of the fluphenazine analogues. (n.d.).
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • How Gleevec Transformed Leukemia Treatment. (2018, April 11).
  • Fluphenazine | C22H26F3N3OS | CID 3372. (n.d.). PubChem.
  • Cyclizine. (n.d.). In Wikipedia.
  • Role of piperazine scaffolds in medicinal chemistry. (n.d.). Benchchem.
  • High risk, high gain - the developers of imatinib who opened the doors to a revolutionary new approach to tre
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, February 19).
  • The Development of Antihistamines. (n.d.). Encyclopedia.com.
  • Kinase drug discovery 20 years after imatinib: progress and future directions. (2021, May 17). PMC.
  • Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols | Request PDF. (n.d.).
  • Piperazine. (n.d.). chemeurope.com.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • "An Improved Process For The Preparation Of Fluphenazine". (n.d.). Quick Company.
  • Fluphenazine and Impurities. (n.d.). BOC Sciences.
  • The development of imatinib as a therapeutic agent for chronic myeloid leukemia. (2005, April 1).
  • Antihistamine | Allergy Relief, Drug Interactions & Side Effects. (2026, March 7). Britannica.
  • Piperazines derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Antihistamines. (n.d.).
  • CN105153062A - Preparation method of permitil. (n.d.).
  • Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar R
  • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024, July 19).
  • Mechanism of Action of Trazodone: a Multifunctional Drug | Request PDF. (n.d.).
  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). PMC.
  • Off-Label Trazodone Prescription: Evidence, Benefits and Risks | Request PDF. (n.d.).
  • Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2026, January 14).
  • r
  • Trazodone. (n.d.).

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Comprehensive Physicochemical Profiling of 1,4-Dicyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dicyclopentylpiperazine (CAS: 119891-85-9) is a 1,4-disubstituted piperazine derivative of significant interest in pharmaceutical manufacturing and quality control. In industrial drug development, it is primarily monitored as a critical structurally related impurity—commonly designated as Rifapentine Impurity 5 or Piperazine Impurity 7 [1],[2]. It is generated as a byproduct during the synthesis of 1-cyclopentylpiperazine, a vital intermediate used in the production of the anti-tuberculosis antibiotic Rifapentine.

Understanding the physical and chemical constants of 1,4-Dicyclopentylpiperazine is essential for establishing robust analytical methods, optimizing synthetic yields, and predicting its behavior in biological and environmental matrices. This technical guide provides an authoritative overview of its physicochemical properties, mechanistic formation, and the field-proven experimental protocols required to determine its core constants.

Structural and Physicochemical Constants

The physicochemical profile of a molecule dictates its solubility, lipophilicity, and ionization state—factors that are critical for chromatographic separation and impurity tracking. Below is a consolidated table of the quantitative data and constants associated with 1,4-Dicyclopentylpiperazine.

ParameterValueAnalytical Method / Source
Chemical Name 1,4-DicyclopentylpiperazineIUPAC Nomenclature
Synonyms Rifapentine Impurity 5, Piperazine Impurity 7Industry Standard[1],[2]
CAS Registry Number 119891-85-9Chemical Abstracts Service[3]
Molecular Formula C14H26N2Elemental Composition[1]
Molecular Weight 222.37 g/mol Mass Spectrometry[3]
Physical State Viscous oil to low-melting solidVisual Observation[4]
Predicted pKa1 (Conjugate Acid) ~ 8.5 – 9.0Potentiometry / in silico
Predicted pKa2 (Conjugate Acid) ~ 4.0 – 4.5Potentiometry / in silico
Lipophilicity (LogP) ~ 3.5 – 4.0Shake-Flask Method[4]

Mechanistic Origin and Synthesis Pathway

In industrial settings, the target intermediate 1-cyclopentylpiperazine is synthesized via the catalytic hydrogenation (reductive amination) of piperazine and cyclopentanone[5].

The Causality of Impurity Formation: 1,4-Dicyclopentylpiperazine emerges as an over-alkylation byproduct[6]. Because the secondary amine of the mono-alkylated target (1-cyclopentylpiperazine) retains significant nucleophilicity, it can undergo a subsequent reductive amination with excess cyclopentanone in the presence of the hydrogenating catalyst (e.g., Raney Nickel or Pd/C)[5]. Controlling the stoichiometric ratio of piperazine to cyclopentanone and strictly monitoring reaction times are essential to minimize the formation of this dialkylated impurity[6].

SynthesisPathway P Piperazine (Starting Material) I1 1-Cyclopentylpiperazine (Target Intermediate) P->I1 Reductive Amination (H2, Catalyst) C Cyclopentanone (Reagent) C->I1 I2 1,4-Dicyclopentylpiperazine (Impurity 5) I1->I2 Over-alkylation (+ Cyclopentanone)

Figure 1: Mechanistic pathway of 1,4-Dicyclopentylpiperazine formation via reductive amination.

Experimental Protocols for Physicochemical Determination

To establish a self-validating analytical system, the constants of 1,4-Dicyclopentylpiperazine must be determined using rigorous, standardized methodologies.

Determination of pKa via Potentiometric Titration

The pKa values of the two basic piperazine nitrogen atoms dictate the compound's ionization state across different pH environments. Potentiometric titration is the gold standard for this determination[7].

Causality in Protocol Design: The use of 0.15 M Potassium Chloride (KCl) as a background electrolyte is critical. It standardizes the ionic strength of the solution, preventing fluctuations in the activity coefficients of the ionized species as titrant is added[7]. This ensures that the measured thermodynamic pKa accurately reflects the molecule's intrinsic basicity rather than solvent-induced artifacts.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure a linear Nernstian response[7].

  • Sample Preparation: Dissolve a precisely weighed quantity of 1,4-Dicyclopentylpiperazine in a 0.15 M KCl solution to achieve a concentration of approximately 10−3 M[7].

  • Inert Environment: Purge the solution with nitrogen gas to displace dissolved CO2​ , which could form carbonic acid and skew the titration curve[7].

  • Titration: Under constant magnetic stirring at 25 °C, incrementally add standardized 0.1 M HCl (to fully protonate the diamine), followed by back-titration with 0.1 M NaOH[7].

  • Data Acquisition & Calculation: Record the pH after each addition. Identify the buffer regions (inflection points) on the titration curve. Calculate the pKa values using the Henderson-Hasselbalch equation at the half-equivalence points[7].

pKaWorkflow S1 1. Sample Preparation (Dissolve in 0.15M KCl) S3 3. Potentiometric Titration (Add 0.1M HCl/NaOH) S1->S3 S2 2. Electrode Calibration (pH 4, 7, 10 buffers) S2->S3 S4 4. Data Acquisition (Record pH vs. Volume) S3->S4 S5 5. pKa Calculation (Henderson-Hasselbalch) S4->S5

Figure 2: Experimental workflow for potentiometric pKa determination.

Determination of Lipophilicity (LogP) via Shake-Flask Method

Because 1,4-Dicyclopentylpiperazine is highly lipophilic, determining its partition coefficient (LogP) is vital for chromatographic method development (e.g., selecting the appropriate reversed-phase HPLC mobile phase).

Causality in Protocol Design: The octanol-water system is utilized because n-octanol effectively mimics the hydrophobic core of lipid bilayers, while the aqueous phase mimics physiological or process streams[4]. Pre-saturating the phases prevents volume shifts during equilibration, ensuring quantitative accuracy.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and an aqueous buffer (pH 7.4) for 24 hours to mutually saturate the phases[4].

  • Partitioning: Dissolve the compound in the pre-saturated n-octanol phase. Combine 5 mL of this stock with 5 mL of the pre-saturated aqueous buffer in a centrifuge tube[4].

  • Equilibration: Shake the sealed tube vigorously for 1–2 hours at a constant temperature of 25 °C to achieve thermodynamic equilibrium[4].

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a clean phase boundary[4].

  • Quantification: Carefully sample both the octanol and aqueous layers. Quantify the concentration of 1,4-Dicyclopentylpiperazine in each phase using HPLC-UV or LC-MS. Calculate LogP as log10​([C]octanol​/[C]water​) [4].

Analytical Characterization Strategies

To confirm the structural identity of 1,4-Dicyclopentylpiperazine during quality control, researchers rely on orthogonal spectroscopic techniques:

  • Mass Spectrometry (ESI-MS): The compound readily ionizes in positive mode, yielding a strong molecular ion peak at m/z 223.2 [M+H]+ due to the basic piperazine nitrogens.

  • Nuclear Magnetic Resonance (NMR): The 1H -NMR spectrum is characterized by the overlapping multiplets of the cyclopentyl methylene protons ( δ 1.3 - 1.9 ppm) and the distinct signals of the piperazine ring protons ( δ 2.4 - 2.6 ppm). The methine protons of the cyclopentyl rings attached directly to the nitrogen atoms appear further downfield.

References

  • Quality Control Chemicals (QCC). "Rifapentine Impurity 5". Available at:[Link]

  • Axios Research. "Piperazine Impurity 7 - CAS - 119891-85-9". Available at: [Link]

  • Google Patents. "JPS61158973A - Production of 1-cyclopentylpiperazine".
  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Available at:[Link]

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Methodological & Application

The Untapped Potential of 1,4-Dicyclopentylpiperazine: A Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational flexibility.[2] This allows molecules incorporating this motif to effectively orient pharmacophoric groups for optimal interaction with biological targets.[3] The nitrogen atoms also provide handles for synthetic modification, enabling the fine-tuning of physicochemical properties like solubility and basicity to optimize pharmacokinetic profiles.[4]

Derivatives of piperazine have demonstrated a remarkable breadth of pharmacological activities, finding application as antipsychotics, antidepressants, anxiolytics, antihistamines, and anticancer agents.[5][6] Many blockbuster drugs, including aripiprazole (antipsychotic), cetirizine (antihistamine), and imatinib (anticancer), feature the piperazine core, underscoring its therapeutic significance.[2]

While much of the focus has been on N-aryl or N-benzyl substituted piperazines, the N,N'-dialkyl derivatives, such as 1,4-dicyclopentylpiperazine, represent a less explored but potentially valuable area of chemical space. The bulky, non-polar cyclopentyl groups can impart unique steric and lipophilic properties, potentially leading to novel receptor interactions and improved blood-brain barrier penetration.

This document serves as a detailed application note and protocol guide for researchers and drug development professionals interested in leveraging 1,4-dicyclopentylpiperazine as an intermediate in the synthesis of novel therapeutic agents. While it is not a widely documented precursor for specific commercial drugs, its synthesis is straightforward, and its structural features suggest significant potential for the development of new chemical entities.

Synthetic Strategies for 1,4-Disubstituted Piperazines

The synthesis of symmetrical 1,4-disubstituted piperazines like 1,4-dicyclopentylpiperazine is typically achieved through two primary routes: direct alkylation or reductive amination.

Table 1: Comparison of Synthetic Routes for Symmetrical 1,4-Dialkylpiperazines

MethodDescriptionAdvantagesDisadvantages
Direct Alkylation Nucleophilic substitution reaction between piperazine and an alkyl halide (e.g., cyclopentyl bromide).Simple concept.Often results in a mixture of mono- and di-substituted products, as well as over-alkylation, requiring careful control of stoichiometry and purification.
Reductive Amination Reaction of piperazine with two equivalents of an aldehyde or ketone (e.g., cyclopentanone) in the presence of a reducing agent.Generally more efficient and higher yielding for symmetrical products. Proceeds via in-situ formation and reduction of iminium intermediates.[7]Requires a suitable reducing agent and careful control of reaction conditions to avoid side reactions.

Due to its efficiency and selectivity for the desired disubstituted product, reductive amination is the preferred method for the synthesis of 1,4-dicyclopentylpiperazine.[7]

Visualizing the Synthesis of 1,4-Dicyclopentylpiperazine

The following diagram illustrates the reductive amination pathway for the synthesis of 1,4-dicyclopentylpiperazine from piperazine and cyclopentanone.

G Piperazine Piperazine Iminium Iminium Intermediate Piperazine->Iminium + Cyclopentanone Cyclopentanone (2 eq.) Cyclopentanone->Iminium ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) FinalProduct 1,4-Dicyclopentylpiperazine ReducingAgent->FinalProduct Iminium->FinalProduct Reduction caption Reductive Amination Workflow G Start 1,4-Dicyclopentylpiperazine Step1 Scaffold for Library Synthesis Start->Step1 Step2 Derivatization of Cyclopentyl Rings Start->Step2 Step3 High-Throughput Screening Step1->Step3 Step2->Step3 Step4 Lead Optimization (SAR) Step3->Step4 Step5 Candidate Drug Step4->Step5 caption Drug Discovery Workflow

Sources

Application Note: 1,4-Dicyclopentylpiperazine in the Synthesis and Profiling of Piperazine-Derived Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and CNS Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Strategic Rationale

The piperazine ring is one of the most ubiquitous structural motifs in FDA-approved neurotherapeutics, serving as the core pharmacophore for numerous typical and atypical antipsychotic agents 1. In recent years, the management of atypical antipsychotic-induced weight gain and metabolic syndrome has driven the development of adjunct therapies, particularly histamine H3 receptor antagonists/inverse agonists.

A critical building block for these novel agents (such as NNC 38-1049) is 1-cyclopentylpiperazine 2. However, during the industrial scale-up of this precursor via catalytic reductive amination, a significant dialkylated byproduct emerges: 1,4-Dicyclopentylpiperazine (1,4-DCP, CAS 119891-85-9) , also classified as Piperazine Impurity 7 3.

As a Senior Application Scientist, it is imperative to view 1,4-DCP through a dual lens:

  • Quality by Design (QbD) Liability: If not rigorously controlled, 1,4-DCP acts as a lipophilic contaminant that can complicate downstream amide coupling reactions and alter the pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API).

  • Novel Pharmacophore: Due to its symmetrical, highly lipophilic tertiary amine core, 1,4-DCP is actively investigated as a standalone scaffold for enhancing blood-brain barrier (BBB) penetration in early-stage CNS drug discovery.

Mechanistic Insights: Causality of Formation and Pharmacophore Impact

The Causality of Over-Alkylation

The synthesis of 1-cyclopentylpiperazine relies on the reductive amination of anhydrous piperazine with cyclopentanone using a Palladium on Carbon (Pd/C) catalyst under hydrogen pressure. The reaction is intended to stop at mono-substitution. However, the secondary amine of the resulting 1-cyclopentylpiperazine remains highly nucleophilic. If the stoichiometric ratio of cyclopentanone exceeds 1:1, or if the reaction is subjected to prolonged high-pressure hydrogenation (e.g., >20 atm), a secondary iminium ion forms and is subsequently reduced, yielding the symmetrical 1,4-DCP.

Physicochemical Shifts

The transition from a mono-substituted to a di-substituted piperazine fundamentally alters the molecule's interaction with biological and chromatographic systems. The addition of the second cyclopentyl ring eliminates the hydrogen-bond donor capacity of the piperazine core and drastically increases the partition coefficient (LogP). This steric bulk prevents 1,4-DCP from participating in downstream target reactions (like the amide coupling required to synthesize NNC 38-1049), making it a "dead-end" impurity in the synthetic pathway, yet an excellent candidate for lipophilicity-driven BBB permeation studies.

Quantitative Data Presentation

To design effective isolation and analytical protocols, the physicochemical divergence between the target intermediate and the impurity must be quantified.

Property1-Cyclopentylpiperazine (API Precursor)1,4-Dicyclopentylpiperazine (Impurity 7)
CAS Number 21043-40-3119891-85-9
Molecular Formula C9H18N2C14H26N2
Molecular Weight 154.25 g/mol 222.37 g/mol
Substitution Type Asymmetric, Secondary/Tertiary AmineSymmetric, Di-Tertiary Amine
H-Bond Donors 10
Relative Polarity High (Elutes later in Normal Phase)Low (Elutes earlier in Normal Phase)
Target Role Reactive Intermediate for AntipsychoticsAnalytical Reference Standard / BBB Scaffold

Experimental Protocols

The following self-validating protocols detail the intentional synthesis of 1,4-DCP for use as a reference standard, followed by the orthogonal LC-MS/MS method required to police its presence in API manufacturing.

Protocol A: Synthesis and Chromatographic Isolation of 1,4-DCP

Objective: To synthesize and isolate high-purity 1,4-DCP to serve as an analytical reference standard.

  • Reaction Setup: In a 1 L magnetically stirred autoclave, charge 50.0 g of anhydrous piperazine (0.58 mol) and an excess of cyclopentanone (107.0 g, 1.27 mol) to drive di-substitution. Add 250 mL of anhydrous toluene and 2.5 g of 5% Pd/C catalyst.

  • Catalytic Hydrogenation: Seal the autoclave, purge with nitrogen (3x), and introduce Hydrogen gas to a pressure of 30 atm. Heat the mixture to 90 °C.

  • Monitoring: Allow the reaction to proceed for 6 hours until hydrogen uptake completely ceases, indicating the saturation of all intermediate iminium species.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with 50 mL of toluene.

  • Concentration & Distillation: Concentrate the filtrate under reduced pressure to remove toluene and unreacted cyclopentanone. Perform a fractional vacuum distillation. The mono-substituted 1-cyclopentylpiperazine will distill at ~118–120 °C. The heavier residue remaining in the flask is highly enriched in 1,4-DCP.

  • Flash Chromatography (Causality of Solvent Choice): Purify the residue via silica gel flash chromatography. Use a mobile phase of Dichloromethane/Methanol (95:5 v/v). Rationale: Because 1,4-DCP lacks a secondary amine, it is significantly less polar than the mono-substituted derivative and will elute rapidly near the solvent front, allowing for clean baseline separation.

Protocol B: LC-MS/MS Analytical Quality Control

Objective: Quantify trace levels of 1,4-DCP (Impurity 7) in batches of 1-cyclopentylpiperazine destined for antipsychotic synthesis.

  • Sample Preparation: Dissolve the API intermediate batch in Methanol to a concentration of 1.0 mg/mL. Dilute 1:100 in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (50 mm × 2.1 mm, 2.5 µm). Rationale: The bridged ethyl hybrid (BEH) particle technology withstands the basicity of piperazines without peak tailing.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Ionization: Positive Electrospray Ionization (ESI+). Rationale: The tertiary amines in 1,4-DCP readily accept protons from the formic acid modifier.

    • Transitions: Monitor the precursor-to-product ion transition for 1,4-DCP at m/z 223.2 → 155.1 (loss of one cyclopentyl ring). Monitor 1-cyclopentylpiperazine at m/z 155.1 → 85.1.

  • Validation: Calibrate against the reference standard generated in Protocol A to ensure a Limit of Detection (LOD) of 10 ppm.

Process Workflow Visualization

The following diagram maps the synthetic divergence and strategic utility of both the mono- and di-substituted piperazine pathways.

PiperazineWorkflow P1 Piperazine + Cyclopentanone P2 Catalytic Reductive Amination (H2, Pd/C) P1->P2 M1 1-Cyclopentylpiperazine (Primary Intermediate) P2->M1 Monosubstitution D1 1,4-Dicyclopentylpiperazine (Impurity 7 / CAS 119891-85-9) P2->D1 Disubstitution (Over-alkylation) A1 Antipsychotic API Synthesis (e.g., NNC 38-1049) M1->A1 Amide Coupling Q1 Analytical QC & Profiling (LC-MS/MS) D1->Q1 Reference Standard S1 Lipophilic Scaffold Screening (BBB Penetration) D1->S1 Pharmacophore Testing Q1->A1 API Batch Release

Caption: Workflow for the synthesis, isolation, and application of 1,4-DCP in antipsychotic development.

References

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.PMC / National Institutes of Health (NIH).
  • Molecular structure of the imidazole-free histamine H3 receptor antagonist NNC 0038-000-1049 (NNC 38-1049).ResearchGate.
  • Piperazine Impurity 7 - CAS - 119891-85-9.Axios Research.

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The 1,4-Dicyclopentylpiperazine Scaffold: A Lipophilic Core for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Medicinal Chemistry

Introduction: The Strategic Value of the 1,4-Dicyclopentylpiperazine Scaffold

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its utility stems from a unique combination of a rigid core, which correctly orients substituents in three-dimensional space, and the presence of two nitrogen atoms that can be functionalized to modulate physicochemical properties such as solubility and basicity.[3] The 1,4-disubstituted piperazine motif is particularly prevalent in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents.[4][5][6]

The 1,4-dicyclopentylpiperazine scaffold represents a specific, yet underexplored, iteration of this versatile core. The introduction of two cyclopentyl groups at the N1 and N4 positions imparts a significant degree of lipophilicity and steric bulk. This modification can be strategically employed to enhance membrane permeability, facilitate blood-brain barrier penetration, and probe hydrophobic pockets within target proteins. While direct biological applications of 1,4-dicyclopentylpiperazine are not extensively documented in peer-reviewed literature, its structural components suggest a range of potential therapeutic applications. This guide will provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for working with the 1,4-dicyclopentylpiperazine scaffold, empowering researchers to explore its potential in drug discovery.

Synthesis of the 1,4-Dicyclopentylpiperazine Scaffold

The synthesis of 1,4-dicyclopentylpiperazine can be achieved through several established methods for N-alkylation of piperazine. The most common and straightforward approach is reductive amination.

Protocol 1: Synthesis of 1,4-Dicyclopentylpiperazine via Reductive Amination

This protocol describes the synthesis of 1,4-dicyclopentylpiperazine from piperazine and cyclopentanone. The reaction proceeds via the formation of an enamine intermediate, which is subsequently reduced.

Materials:

  • Piperazine

  • Cyclopentanone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of piperazine (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopentanone (2.2 eq) and a catalytic amount of glacial acetic acid.

  • Stirring: Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1,4-dicyclopentylpiperazine as the final product.

Potential Medicinal Chemistry Applications

The lipophilic and sterically hindered nature of the 1,4-dicyclopentylpiperazine scaffold makes it an intriguing candidate for several therapeutic areas.

Central Nervous System (CNS) Agents

Many CNS-active drugs incorporate a piperazine moiety to interact with monoamine transporters and receptors.[4] The cyclopentyl groups can enhance blood-brain barrier permeability, a critical factor for CNS drug efficacy.

  • Hypothetical Application: Derivatives of 1,4-dicyclopentylpiperazine could be explored as antagonists for dopamine or serotonin receptors, with potential applications as antipsychotics or antidepressants. The bulky cyclopentyl groups could confer selectivity for specific receptor subtypes.

Antiviral Agents

The piperazine scaffold is present in several antiviral drugs. For instance, certain 1,4-disubstituted piperazine derivatives have shown activity against HIV-1. The hydrophobic cyclopentyl groups could potentially enhance interactions with viral proteins or facilitate entry into host cells.

  • Hypothetical Application: The 1,4-dicyclopentylpiperazine core could serve as a scaffold for the development of entry inhibitors for enveloped viruses, where the lipophilic cyclopentyl groups interact with the viral or host cell membrane.

Anticancer Agents

In oncology, the piperazine ring is a key component of numerous kinase inhibitors.[5] The scaffold often acts as a linker between different pharmacophoric elements.

  • Hypothetical Application: The 1,4-dicyclopentylpiperazine scaffold could be used to develop inhibitors of protein-protein interactions that are crucial for cancer cell survival. The cyclopentyl groups could occupy hydrophobic pockets at the interface of two proteins.

Experimental Protocols for Derivative Synthesis

The true potential of the 1,4-dicyclopentylpiperazine scaffold lies in its further functionalization. While the core itself is symmetrical, derivatives can be designed to introduce additional pharmacophoric features.

Protocol 2: Synthesis of a Hypothetical CNS-Targeted Derivative

This protocol outlines a hypothetical synthesis of a derivative where one of the cyclopentyl rings is functionalized with a hydroxyl group, which could then be further modified. This involves a multi-step sequence starting from a protected piperazine.

Step 1: Monoprotection of Piperazine

  • Reaction: React piperazine with one equivalent of a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to obtain mono-Boc-piperazine.

Step 2: N-Alkylation with a Functionalized Cyclopentyl Precursor

  • Precursor Synthesis: Synthesize a cyclopentyl derivative with a leaving group (e.g., tosylate or mesylate) and a protected hydroxyl group.

  • Alkylation: React mono-Boc-piperazine with the functionalized cyclopentyl precursor in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.

Step 3: Deprotection of Piperazine

  • Reaction: Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) in dichloromethane.

Step 4: Second N-Alkylation

  • Reductive Amination: React the deprotected piperazine derivative with cyclopentanone via reductive amination as described in Protocol 1.

Step 5: Deprotection of the Hydroxyl Group

  • Final Step: Remove the protecting group from the hydroxyl functionality to yield the final product.

Data Presentation and Visualization

Table 1: Physicochemical Properties of Piperazine and its Cyclopentyl Derivatives (Predicted)
CompoundMolecular Weight ( g/mol )LogP (Predicted)Polar Surface Area (Ų)
Piperazine86.14-1.124.1
1-Cyclopentylpiperazine154.271.212.0
1,4-Dicyclopentylpiperazine222.393.53.2

Note: LogP and Polar Surface Area values are predicted using computational models and serve as a guide for understanding the relative properties of the compounds.

Diagrams

Synthesis_of_1_4_Dicyclopentylpiperazine Piperazine Piperazine Intermediate Enamine Intermediate Piperazine->Intermediate Cyclopentanone Cyclopentanone (2.2 eq) Cyclopentanone->Intermediate Product 1,4-Dicyclopentylpiperazine Intermediate->Product Reduction STAB Sodium Triacetoxyborohydride STAB->Product

Caption: Synthetic pathway for 1,4-dicyclopentylpiperazine.

Medicinal_Chemistry_Applications cluster_Applications Potential Therapeutic Areas Scaffold 1,4-Dicyclopentylpiperazine Scaffold CNS CNS Disorders (e.g., Antipsychotics) Scaffold->CNS Lipophilicity for BBB penetration Antiviral Antiviral Agents (e.g., Entry Inhibitors) Scaffold->Antiviral Hydrophobic interactions Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Scaffold->Anticancer Probing hydrophobic pockets

Caption: Potential applications of the scaffold.

Conclusion and Future Directions

The 1,4-dicyclopentylpiperazine scaffold, while not yet a prominent player in published medicinal chemistry literature, holds considerable potential. Its highly lipophilic and sterically defined nature offers a unique starting point for the design of novel therapeutics, particularly in areas where blood-brain barrier penetration or interaction with hydrophobic protein pockets is desirable. The synthetic protocols provided herein are robust and can be adapted for the creation of diverse chemical libraries. It is our hope that this guide will stimulate further research into this promising, yet underexplored, chemical scaffold.

References

  • U.S. National Library of Medicine. PubChem. Patent US-6214829-B1: Piperazine compounds, their preparation, and methods of using them. [Link]

  • U.S. National Library of Medicine. PubChem. Patent US-4736030-A: Preparation of 1-alkyl- or 1-cycloalkylpiperazines.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Ciotu, C. I., & Vasile, C. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8109. [Link]

  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. [Link]

  • Google Patents. (2017). US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
  • Jadhav, S. B., & Gaikwad, D. D. (2019). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Journal of Drug Delivery and Therapeutics, 9(4-s), 734-742. [Link]

  • Lucietto, F. R., Milne, P. J., Kilian, G., van der Merwe, M. J., & Jordaan, A. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Peptides, 27(11), 2706–2714. [Link]

  • MDPI. (2019). Double the Chemistry, Double the Fun: Structural Diversity and Biological Activity of Marine-Derived Diketopiperazine Dimers. [Link]

  • de Oliveira, R. S., de Oliveira, T. T., & de Lima, T. C. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 4–19. [Link]

  • Preedy, O., Tauk, B., & Legac, J. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202504369. [Link]

  • PubMed. (2025). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist. [Link]

  • PubMed Central (PMC). (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. [Link]

  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. [Link]

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  • Soral, M., & Sobańska, A. W. (2013). Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation, and Efflux by a Ciprofloxacin-Resistant Mechanism. Antimicrobial Agents and Chemotherapy, 57(3), 1292–1299. [Link]

  • Taylor & Francis Online. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. [Link]

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  • U.S. National Library of Medicine. (n.d.). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). PubMed Central (PMC). Retrieved from [Link]

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Application Notes & Protocols: Investigating the In Vitro Pharmacology of 1,4-Dicyclopentylpiperazine and Novel Analogs at Sigma Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,4-disubstituted piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1] Its unique conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of biological targets, including dopamine, serotonin, and sigma receptors.[2][3]

This document focuses on 1,4-Dicyclopentylpiperazine , a structurally intriguing yet largely uncharacterized member of this chemical class. While specific biological data for this compound is sparse in public literature, its symmetrical, bulky, and non-polar dicyclopentyl substitutions present a compelling case for pharmacological investigation.[2] The rationale for focused study stems from the need to understand how such aliphatic substitutions on the piperazine core influence its interaction with key CNS targets.

Given the prevalence of the piperazine core in known sigma receptor ligands, this application note proposes a rational and robust screening strategy to determine the affinity of 1,4-Dicyclopentylpiperazine for the sigma-1 (S1R) and sigma-2 (S2R) receptors. We provide detailed, field-proven protocols for competitive radioligand binding assays, the gold standard for quantifying ligand-receptor interactions.

Scientific Background: Sigma Receptors as a Key Target

The S1R and S2R are unique, non-opioid intracellular proteins primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[4][5] They are not typical G-protein coupled receptors but function as ligand-operated molecular chaperones, modulating a vast range of cellular processes, including calcium homeostasis, ion channel activity, and cellular stress responses.[5]

  • Sigma-1 Receptor (S1R): This 223-amino acid protein has been implicated in a remarkable number of physiological and pathological processes. S1R agonists often exhibit neuroprotective and pro-survival effects, while antagonists are being investigated for cancer therapies.[5][6]

  • Sigma-2 Receptor (S2R): The S2R is primarily involved in regulating cell proliferation and viability. Its overexpression in tumor cells has made it a significant target for cancer diagnostics and therapeutics, with S2R ligands often inducing apoptosis.[6]

The established role of these receptors in CNS disorders and oncology, combined with their promiscuity for binding piperazine-containing molecules, makes them a high-priority target for novel compounds like 1,4-Dicyclopentylpiperazine.

Assay Principle: Competitive Radioligand Binding

The fundamental principle of a competitive binding assay is to determine the affinity of an unlabeled test compound (the "competitor," e.g., 1,4-Dicyclopentylpiperazine) by measuring its ability to displace a radioactive ligand ("radioligand") that has a known high affinity and selectivity for the target receptor.

The assay is performed by incubating a source of the receptor (e.g., cell membrane preparations) with a fixed concentration of the radioligand and varying concentrations of the test compound. As the concentration of the test compound increases, it competes for and occupies more binding sites, displacing the radioligand. The amount of bound radioactivity is then measured, and the data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). This IC₅₀ value is then converted to an inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which represents the true binding affinity of the test compound for the receptor.

cluster_0 Conceptual Workflow of Competitive Binding cluster_1 Low Competitor Concentration cluster_2 High Competitor Concentration Receptor Receptor (S1R or S2R) Receptor1 Receptor Receptor2 Receptor Radioligand Radioligand ([3H]-(+)-Pentazocine or [3H]-DTG) Radioligand1 Radioligand Competitor Test Compound (1,4-Dicyclopentylpiperazine) Competitor2 Competitor Radioligand1->Receptor1 High Binding Competitor2->Receptor2 Displacement

Caption: Principle of competitive ligand displacement at the receptor site.

Detailed Protocol: Sigma-1 Receptor (S1R) Competitive Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of 1,4-Dicyclopentylpiperazine for the S1R using [³H]-(+)-pentazocine as the selective radioligand.[7][8]

Materials and Reagents
Reagent/MaterialSupplier/GradePurpose
1,4-DicyclopentylpiperazineSynthesized/PurchasedTest Compound
[³H]-(+)-pentazocine (specific activity ~34 Ci/mmol)PerkinElmer or similarS1R selective radioligand
HaloperidolSigma-AldrichNon-specific binding (NSB) determinant
Tris-HClMolecular biology gradeBuffer component
Guinea Pig LiverFresh or frozen from a biological supplierSource of S1R
Polyethylenimine (PEI)Sigma-AldrichReduces non-specific filter binding
Glass fiber filters (GF/B)Whatman or similarFiltration medium
Scintillation cocktailPerkinElmer or similarFor radioactivity counting
96-well platesStandardAssay plate
Dounce homogenizerTissue homogenization
Refrigerated centrifugeMembrane pelleting
Cell harvesterBrandel or similarRapid filtration
Liquid scintillation counterBeckman Coulter, PerkinElmer, or similarRadioactivity measurement
Protocol Steps

Step 1: Preparation of Guinea Pig Liver (GPL) Membranes [7]

  • Rationale: GPL is used due to its high expression level of S1R, providing a robust signal for binding assays.[7]

  • Homogenize fresh or thawed guinea pig liver in 10 volumes of ice-cold 50 mM Tris-HCl, pH 7.4.

  • Centrifuge the homogenate at 30,000 x g for 20 minutes at 4°C.

  • Discard the supernatant. Resuspend the pellet in fresh ice-cold buffer and centrifuge again.

  • Repeat the wash step one more time.

  • Resuspend the final pellet in a smaller volume of assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store membrane aliquots at -80°C until use.

Step 2: Assay Execution

  • Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Prepare Test Compound Dilutions: Prepare a serial dilution of 1,4-Dicyclopentylpiperazine in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Set up the 96-well plate:

    • Total Binding: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM Haloperidol (final concentration).

    • Competition: Add 50 µL of each dilution of 1,4-Dicyclopentylpiperazine.

  • Add 50 µL of [³H]-(+)-pentazocine to all wells. The final concentration should be close to its Kᴅ value (~10-15 nM).[7][9]

  • Add 100 µL of the GPL membrane preparation (typically 100-200 µg protein per well) to all wells to initiate the reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle shaking.[9]

  • Harvesting: Rapidly filter the contents of each well through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Detailed Protocol: Sigma-2 Receptor (S2R) Competitive Binding Assay

This protocol determines the binding affinity for S2R using the non-selective ligand [³H]-DTG, while "masking" the S1R sites with an unlabeled selective S1R ligand.[6][8]

Additional Materials
  • [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG): Non-selective S1R/S2R radioligand.

  • (+)-Pentazocine: Unlabeled S1R-selective ligand for masking S1R sites.

Protocol Steps
  • Membrane Preparation: Prepare membranes as described for the S1R assay. Membranes from S1R-knockout tissues or certain cancer cell lines (e.g., MDA-MB-468) can also be used.[6]

  • Assay Execution:

    • Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Prepare Test Compound Dilutions: As described for the S1R assay.

    • Set up the 96-well plate:

      • Total Binding: Add 50 µL of assay buffer containing 300 nM (+)-pentazocine (final concentration) to mask S1R sites.

      • Non-Specific Binding (NSB): Add 50 µL of 10 µM Haloperidol (final concentration).

      • Competition: Add 50 µL of each dilution of 1,4-Dicyclopentylpiperazine, also containing 300 nM (+)-pentazocine.

    • Add 50 µL of [³H]-DTG to all wells (final concentration ~10-30 nM).[6]

    • Add 100 µL of the membrane preparation to all wells.

    • Incubation: Incubate at room temperature for 4 hours.[6]

    • Harvesting and Counting: Proceed as described for the S1R assay.

prep Step 1: Prepare Reagents (Membranes, Buffers, Ligands) plate Step 2: Plate Setup (Total, NSB, Competitor) prep->plate add_radio Step 3: Add Radioligand plate->add_radio add_mem Step 4: Add Membranes (Initiate Reaction) add_radio->add_mem incubate Step 5: Incubate add_mem->incubate harvest Step 6: Harvest & Wash (Rapid Filtration) incubate->harvest count Step 7: Scintillation Counting (Measure DPM) harvest->count analyze Step 8: Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

  • Generate Competition Curve:

    • For each concentration of 1,4-Dicyclopentylpiperazine, calculate the percentage of specific binding: % Specific Binding = (Binding_competitor - NSB) / (Total Binding - NSB) * 100

    • Plot the % Specific Binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀:

    • Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit the data and determine the IC₅₀, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.

  • Calculate the Kᵢ Value:

    • Convert the IC₅₀ to the binding affinity constant, Kᵢ, using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kᴅ is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment or obtained from reliable literature).[7]

The resulting Kᵢ value represents the affinity of 1,4-Dicyclopentylpiperazine for the receptor. A lower Kᵢ value indicates a higher binding affinity.

References

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Available from: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. Available from: [Link]

  • Kavanagh, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 286. Available from: [Link]

  • Celtarys. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(5), 657-665. Available from: [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

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  • Ronsisvalle, S., et al. (2021). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). Marine Drugs, 19(10), 553. Available from: [Link]

  • El-Sherbeny, M. A., et al. (2024). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist. Drug Development Research, 85(3), e70136. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

  • Kim, J. H., et al. (2017). Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 25(9), 2635-2646. Available from: [Link]

  • Christodoulou, M. S., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 28(19), 6791. Available from: [Link]

  • Guven, E. B., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry, 14(12), 2419-2436. Available from: [Link]

  • Acar, Ç., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Pharmaceuticals, 17(2), 232. Available from: [Link]

  • Ronsisvalle, S., et al. (2025). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). Marine Drugs, 23(10), 397. Available from: [Link]

  • Wang, Z., et al. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3245-3250. Available from: [Link]

  • Ronsisvalle, S., et al. (2025). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). Marine Drugs, 23(10), 397. Available from: [Link]

  • Google Patents. (2017). US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
  • Midde, N. M., et al. (2016). Synthesis and in vitro evaluation of water-soluble 1,4-diphenethylpiperazine analogs as novel inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 26(18), 4441-4445. Available from: [Link]

  • Chero, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 58. Available from: [Link]

  • Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105-121. Available from: [Link]

  • Kamal, A., et al. (2011). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 16(8), 6933-6944. Available from: [Link]

  • Kamal, A., et al. (2005). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. Letters in Drug Design & Discovery, 2(3), 229-233. Available from: [Link]

  • Chaukina, I., et al. (2023). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Materials, 16(11), 4165. Available from: [Link]

  • Sapa, J., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(3), 1431-1447. Available from: [Link]

  • Al-Warhi, T., et al. (2024). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules, 29(4), 882. Available from: [Link]

  • Al-Musawi, S., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Scientific Reports, 14(1), 18012. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Piperazine N-Alkylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Piperazine N-alkylation is a notoriously challenging transformation in medicinal chemistry and drug development. Because piperazine possesses two secondary amines of nearly identical nucleophilicity, differentiating them to achieve selective mono-N-alkylation is statistically and chemically difficult. Once the first alkyl group is installed, inductive electron donation can actually increase the nucleophilicity of the second nitrogen, causing the rate of di-alkylation ( k2​ ) to rival or exceed the rate of mono-alkylation ( k1​ ).

This support center provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you bypass over-alkylation, optimize yields, and scale your syntheses efficiently.

Strategic Decision Workflow

Before initiating an experiment, selecting the correct synthetic route based on the cost of your electrophile and the scale of your reaction is critical.

PiperazineOptimization Start Target: Mono-N-Alkylated Piperazine Decision1 Is the electrophile expensive or highly complex? Start->Decision1 Path1 Protecting Group Strategy (High Fidelity) Decision1->Path1 Yes (1:1 Stoichiometry needed) Path2 Direct Alkylation (Statistical Excess) Decision1->Path2 No (Cheap alkyl halide) Path3 Catalytic Route (Borrowing Hydrogen) Decision1->Path3 Using Alcohol/Carbonyl Precursor Step1A 1. Boc2O (1 eq) desymmetrization 2. Alkylation with K2CO3/DMF 3. TFA or HCl deprotection Path1->Step1A Step2A 1. Piperazine (5-10 eq) in MeCN 2. Slow addition of electrophile 3. Aqueous wash to remove excess Path2->Step2A Step3A 1. Transition metal catalyst 2. Alcohol precursor 3. Water as sole byproduct Path3->Step3A End Purified Mono-N-Alkyl Piperazine Step1A->End Step2A->End Step3A->End

Workflow decision tree for selecting the optimal piperazine mono-N-alkylation strategy.

Core Methodologies & Self-Validating Protocols

Protocol A: Direct Mono-N-Alkylation (The Statistical Excess Method)

When your alkylating agent is inexpensive (e.g., simple benzyl bromides or aliphatic chlorides), the most efficient industrial approach is to use a massive stoichiometric excess of piperazine [1, 2]. This alters the collision frequency, ensuring the electrophile almost exclusively encounters unreacted piperazine rather than the mono-alkylated product.

Step-by-Step Methodology:

  • Preparation: Dissolve piperazine (5.0 to 10.0 equivalents) in a polar aprotic solvent such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 equivalents). Causality Note: K₂CO₃ is preferred over stronger bases like NaH because it acts as an insoluble acid scavenger (neutralizing HX) without aggressively deprotonating the amine into a highly reactive, unselective amide anion.

  • Electrophile Addition: Cool the reaction to 0 °C. Add the alkyl halide (1.0 equivalent) dropwise over 30–60 minutes. Keeping the temperature low during addition prevents thermal acceleration of the di-alkylation pathway.

  • Reaction: Warm to room temperature or reflux (depending on the electrophile's reactivity) and monitor via TLC/LC-MS until the alkyl halide is consumed.

  • Self-Validating Workup: Concentrate the solvent in vacuo. Partition the residue between Water and Dichloromethane (DCM). The massive excess of unreacted piperazine is highly water-soluble and remains in the aqueous layer. The more lipophilic mono-alkylated product partitions into the DCM layer. Wash the organic layer with water 3 times to ensure complete removal of free piperazine.

Protocol B: High-Fidelity Mono-Alkylation (Boc-Protection Strategy)

If your alkylating agent is a complex, late-stage intermediate, you cannot afford to use it in anything other than a 1:1 stoichiometry. In this scenario, direct alkylation will fail to provide clean products, and a protecting group strategy is mandatory [3, 5].

Step-by-Step Methodology:

  • Desymmetrization: Dissolve piperazine (2.0 eq) in DCM. Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM over 3 hours. Causality Note: The slow addition and 2:1 ratio prevent the formation of di-Boc-piperazine.

  • Isolation: Extract with water. The unreacted piperazine washes away, leaving pure 1-Boc-piperazine in the organic layer (Typical yield: 80-85%).

  • Alkylation: Dissolve 1-Boc-piperazine (1.0 eq) in acetone or DMF. Add K₂CO₃ (2.0 eq) and your alkyl halide (1.1 eq). Reflux until complete.

  • Deprotection: Treat the isolated intermediate with 20% Trifluoroacetic Acid (TFA) in DCM for 1 hour at room temperature, or 4M HCl in dioxane to precipitate the product directly as a clean hydrochloride salt.

Troubleshooting & FAQs

Q: My reaction yields a 60:40 mixture of mono- and di-alkylated piperazine. How can I shift this to favor mono-alkylation without using protecting groups? A: You are likely using a 1:1 or 1:1.2 ratio of piperazine to alkyl halide. Because the mono-alkylated product is often more soluble in the organic medium and slightly more nucleophilic, it competes fiercely for the remaining electrophile. You must shift the statistical probability by using at least a 5-fold excess of piperazine [2]. Alternatively, utilize a continuous flow reactor. Continuous flow maintains a localized high concentration of piperazine relative to the alkyl halide at the mixing point, drastically suppressing di-alkylation [3].

Q: I am using an alkyl chloride, and the reaction is incredibly slow. When I heat it to 120 °C, I get elimination byproducts (alkenes) instead of substitution. How do I fix this? A: Alkyl chlorides have a high activation energy for S_N2 reactions. Heating them excessively promotes E2 elimination. You should employ Finkelstein acceleration . Add a catalytic amount (0.1 to 0.5 eq) of Sodium Iodide (NaI) or Potassium Iodide (KI) to your reaction mixture [1]. The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form an alkyl iodide in situ. The alkyl iodide is vastly more reactive toward piperazine, allowing you to drop the reaction temperature to 60–80 °C, thereby suppressing the elimination pathway.

Q: What is the most reliable base and solvent system for this reaction? A: The industry standard is K₂CO₃ in Acetonitrile (MeCN) or DMF [1, 2]. Avoid using triethylamine (TEA) or Diisopropylethylamine (DIPEA) if you are struggling with purification, as their hydrochloride salts can complicate the aqueous workup. K₂CO₃ is inorganic and easily filtered off or washed away.

Q: Are there alternative methodologies that avoid toxic alkyl halides and inherently prevent over-alkylation? A: Yes. If you have access to the corresponding aldehyde or ketone of your desired alkyl group, Reductive Amination is highly recommended. Reacting piperazine with a carbonyl in the presence of Sodium triacetoxyborohydride (NaBH(OAc)₃) is inherently selective for mono-alkylation. For an even greener approach, consider Borrowing Hydrogen Catalysis [4]. This method uses transition-metal catalysts (like Ruthenium or Iridium) to temporarily dehydrogenate an alcohol into an aldehyde, which condenses with piperazine. The catalyst then returns the hydrogen to reduce the intermediate. This generates water as the sole byproduct and shows exquisite selectivity for mono-N-alkylation over di-alkylation [4].

Quantitative Data Comparison

The following table summarizes the expected performance metrics of the primary optimization strategies to help you select the best approach for your specific constraints.

MethodologyTypical Yield (Mono)Selectivity (Mono:Di)Reagent CostScalabilityBest Use Case
Direct Excess Piperazine 70–85%> 90:10LowHighCheap alkyl halides, large-scale manufacturing
Boc-Protection Strategy 80–95% (over 3 steps)> 99:1MediumMediumComplex, expensive, or late-stage electrophiles
Reductive Amination 75–90%> 95:5Low-MediumHighAldehyde/ketone precursors available
Borrowing Hydrogen 60–85%> 98:2High (Catalyst)MediumGreen chemistry, avoiding toxic alkyl halides

References

  • Development of a Synthetic Process for K-8986, an H1-Receptor Antagonist. ACS Publications. 1

  • Synthesis and in vitro evaluation of water-soluble 1,4-diphenethylpiperazine analogs as novel inhibitors of the vesicular monoamine transporter-2. NIH/PMC. 2

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. 3

  • Borrowing Hydrogen for Organic Synthesis. ACS Central Science. 4

  • The Versatile Building Block: A Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride in Organic Synthesis. BenchChem. 5

Sources

Technical Support Center: Troubleshooting By-Product Formation in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with selectivity and by-product formation during the catalytic synthesis of piperazine and its derivatives.

By understanding the mechanistic causality behind side reactions, you can implement self-validating protocols to optimize your yield and purity.

Section 1: Causality & Troubleshooting Guide

Q1: Why am I seeing high levels of pyrazine in my piperazine synthesis, and how can I prevent it? Causality: Pyrazine formation is a direct result of the over-dehydrogenation of the piperazine ring. This typically occurs when using catalysts with excessive dehydrogenation activity (such as unalloyed palladium or heavy copper-chromite systems) at elevated temperatures. Density Functional Theory (DFT) calculations indicate that the initial dehydrogenation step from piperazine has an enthalpy change (ΔH°) of approximately 84.69 kcal/mol·H2, making it thermodynamically accessible if the catalyst's metal d-band center binds the intermediate too strongly[1]. Prevention: Modulate the electronic structure of your catalyst. For instance, alloying Palladium with Copper (e.g., Pd71Cu29/C) optimizes the binding energy of active Pd sites, facilitating favorable desorption kinetics for piperazine before it can fully dehydrogenate into pyrazine[1]. Additionally, strict thermal regulation is required to keep the reactor below the threshold where exhaustive dehydrogenation outpaces cyclization.

Q2: My reaction yields significant amounts of Aminoethylpiperazine (AEP) and Diethylenetriamine (DETA). What is the mechanism, and how do I suppress them? Causality: AEP and DETA are products of over-alkylation and oligomerization. During the reductive amination of monoethanolamine (MEA) or ethylenediamine (EDA), the intermediate aminoethylethanolamine (AEEA) can either undergo intramolecular cyclization (yielding piperazine) or intermolecular condensation with another amine molecule (yielding AEP or DETA)[2]. AEP specifically forms when the newly synthesized piperazine ring acts as a nucleophile and attacks unreacted ethyleneamine precursors[3]. Prevention:

  • Increase the Ammonia-to-Amine Ratio: Flooding the system with ammonia (e.g., an NH₃ to MEA molar ratio of ≥0.7) drives the equilibrium toward primary amination and intramolecular cyclization, diluting the concentration of reactive amine intermediates[4].

  • Shape-Selective Catalysis: Utilize modified zeolites like KCl-NiO-ZSM-5. The restricted pore size of the ZSM-5 framework allows the diffusion of the compact piperazine molecule but sterically hinders the formation and egress of bulky oligomers like AEP and DETA[4].

G MEA Monoethanolamine (MEA) EDA Ethylenediamine (EDA) MEA->EDA Amination (+NH3) AEEA Aminoethylethanolamine (AEEA) MEA->AEEA Condensation EDA->AEEA +MEA PIP Piperazine (Target) EDA->PIP Cyclization (-NH3) DETA Diethylenetriamine (DETA) EDA->DETA Oligomerization AEEA->PIP Cyclization (-H2O) AEP Aminoethylpiperazine (AEP) PIP->AEP +EDA (Over-alkylation) PYR Pyrazine PIP->PYR Dehydrogenation

Reaction pathways of piperazine synthesis and major by-product formation.

Section 2: Self-Validating Experimental Protocols

To ensure reproducibility and high selectivity, follow these standardized, self-validating workflows.

Protocol A: Gas-Phase Catalytic Cyclization of Monoethanolamine (MEA) over Modified ZSM-5

This protocol leverages shape-selective zeolites to maximize piperazine yield while minimizing AEP and pyrazine[4].

  • Catalyst Preparation (Ion Exchange): Prepare KCl-NiO-ZSM-5 by modifying HZSM-5 zeolite via the ion-exchange method.

    • Causality: The incorporation of K⁺, Ni²⁺, and Zn²⁺ neutralizes overly strong Brønsted acid sites that cause cracking, while providing the mild Lewis acidity necessary for cyclization[4].

  • System Purge & Heating: Load the catalyst into a fixed-bed tubular reactor. Purge with N₂ and heat to 360 °C at normal atmospheric pressure.

    • Validation: Operating at exactly 360 °C prevents the thermal degradation of MEA while providing sufficient activation energy for ring closure. A stable temperature profile validates proper catalyst bed packing.

  • Reactant Feed: Vaporize a mixture of MEA and NH₃ (molar ratio NH₃:MEA = 0.7) and pass it over the catalyst bed.

    • Causality: The continuous presence of NH₃ suppresses the formation of higher polyamines (DETA, AEP) by competing for alkylation sites[4].

  • Condensation & Analysis: Cool the effluent gas to condense the liquid products. Analyze via Gas Chromatography (GC).

    • Validation: A successful run should self-validate by yielding an MEA conversion of ~66.3% and a piperazine selectivity of ~28.6%, with negligible AEP detection[4].

Workflow Prep 1. Catalyst Prep (KCl-NiO-ZSM-5) React 3. Fixed-Bed Reactor (360°C, 1 atm) Prep->React Feed 2. Feed Vaporization (MEA + NH3) Feed->React NH3/MEA Ratio 0.7 Condense 4. Condensation & Cooling React->Condense Effluent Gas Distill 5. Fractional Distillation Condense->Distill Crude Liquid Product 6. Purified Piperazine Distill->Product High Selectivity

Workflow for continuous gas-phase synthesis of piperazine from MEA.

Protocol B: Iridium-Catalyzed Synthesis of C-Substituted Piperazines

For drug development professionals synthesizing complex C-substituted piperazines, avoiding imidazolidine by-products is critical[5].

  • Reagent Setup: In a glovebox, combine [IrCl(cod)(PPh₃)] catalyst (2 mol%), the imine substrate, and an N-oxide additive (e.g., Me₃NO·2H₂O) in a solvent like C₆D₆ at 25 °C.

  • Reaction Execution: Allow the formal [3 + 3]-cycloaddition to proceed under mild stirring.

    • Causality: The N-oxide additive is the critical self-validating variable; it actively enhances the catalytic activity of the Iridium center, steering the reaction pathway exclusively toward the piperazine diastereoisomer and completely suppressing the competing imidazolidine pathway[5].

  • Isolation: Purify via standard column chromatography. The absence of imidazolidine fractions validates the efficacy of the N-oxide additive.

Section 3: Quantitative Data & Catalyst Selectivity

The table below summarizes the effect of catalyst modifications on conversion and selectivity, demonstrating why multi-metallic doping is essential for by-product suppression.

Catalyst SystemConversion (%)Piperazine Selectivity (%)Primary By-ProductsReference
Unmodified HZSM-5HighLowDETA, AEP, Oligomers4[4]
KCl-ZSM-5LowModerateUnreacted MEA4[4]
NiO-ZSM-5ModerateModeratePyrazine, AEP4[4]
KCl-NiO-ZSM-5 66.34% 28.66% Minimal (Optimized)4[4]
Pd/C (Unalloyed)HighLow (High Pyrazine)Pyrazine1[1]
Pd71Cu29/C High High (Low Pyrazine) Minimal (Optimized)1[1]

Section 4: FAQs for Drug Development Professionals

Q: How does the choice of metal-based ionic liquids (ILs) affect the synthesis of piperazine derivatives? A: Metal-based ILs (incorporating Pd, Cu, or Ru) act as both a green solvent and a strong Lewis acid catalyst. The metal center coordinates directly with the nitrogen atoms of the piperazine precursors, enhancing the nucleophilicity of the amine group. This targeted coordination lowers the activation energy for specific C-N bond formations, thereby preventing side reactions and the generation of harmful by-products. Furthermore, the IL stabilizes the metal, preventing leaching and allowing for multiple catalytic cycles without loss of selectivity[6].

Q: In the reductive amination of diethanolamine to piperazine, what causes the formation of N-hydroxyethylpiperazine, and how is it mitigated? A: N-hydroxyethylpiperazine forms when the cyclization of aminoethylethanolamine (AEEA) is incomplete, or when piperazine reacts with unreacted ethylene oxide/ethanolamine fragments[2]. To mitigate this, industrial processes utilize a sequential reaction with a high molar excess of ethylenediamine or ammonia and employ a robust Ni-MgO or Ni-Cu-Cr hydrogenation catalyst under high hydrogen partial pressure (10-100 atm). The hydrogen pressure maintains the catalyst surface in an active reduced state, ensuring complete ring closure before intermolecular side reactions can occur[3].

Section 5: References

  • Synthesis of Piperazine from Ethanolamine over Modified ZSM-5 Zeolite. Academax. Available at:

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Gyan Vihar. Available at:

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Available at:

  • Electrochemical Dehydrogenation of Piperazine on Pd-Based Multimetallic Alloy Catalysts. ACS Applied Materials & Interfaces. Available at:

  • US3639403A - Method for the preparation of piperazine and substituted piperazines. Google Patents. Available at:

  • US3055901A - Preparation of aminoethylpiperazine. Google Patents. Available at:

Sources

Technical Support Center: Troubleshooting Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals resolve complex bottlenecks in piperazine synthesis.

Piperazine is a privileged scaffold, but its inherent physicochemical properties—specifically the comparable nucleophilicity of its two secondary amines and its high polarity—frequently lead to statistical product mixtures, catalyst poisoning, and chromatographic failures. This guide moves beyond basic instructions; it explains the causality behind experimental failures and provides self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Module 1: Regioselective N-Monoalkylation

FAQ: Why am I consistently getting 30-40% of the 1,4-disubstituted byproduct?

Answer: The formation of a di-substituted byproduct is driven by the nearly identical pKa and nucleophilicity of both secondary nitrogen atoms in the piperazine ring[1]. Once mono-alkylated, the resulting amine often remains nucleophilic enough to undergo a second alkylation before the starting material is consumed. To establish a highly selective system, you must break this statistical symmetry[2].

You can achieve this through three primary mechanisms:

  • Stoichiometric Control: Employing a large excess of piperazine (5–10 equivalents) statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule[1].

  • Protecting Group Strategy: Using di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine sterically and electronically deactivates the second nitrogen, completely preventing over-alkylation[1].

  • Reductive Amination: Condensing piperazine with a carbonyl compound forms an iminium intermediate that is reduced in situ. The resulting bulky substituent naturally hinders further reaction[2].

Quantitative Data: Monoalkylation Strategies
ParameterStoichiometric ControlN-Boc ProtectionReductive Amination
Piperazine Equivalents 5.0 - 10.0 eq2.0 - 5.0 eq1.0 - 1.2 eq
Typical Mono-Yield 65 - 80%85 - 95%70 - 90%
Di-alkylation Byproduct < 5%< 2%< 5%
Primary Advantage Low reagent costHighest purity & selectivityDirect functionalization
Primary Limitation Requires extensive aqueous extractionAdds protection/deprotection stepsLimited to available carbonyls
Experimental Protocol: High-Selectivity Synthesis of N-Boc-Piperazine

Causality & Self-Validation: The critical parameter in this protocol is the temperature (0 °C) combined with the slow, dropwise addition of Boc₂O. This ensures the localized concentration of the electrophile remains extremely low, preventing the newly formed mono-Boc product from encountering a second equivalent of Boc₂O.

  • Preparation: Dissolve piperazine (4.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve Boc₂O (1.0 eq) in a separate volume of DCM. Add this solution dropwise to the piperazine mixture over a period of 1 to 2 hours using an addition funnel.

  • Reaction: Allow the mixture to stir for 12 hours, gradually warming to room temperature.

  • Workup: Wash the organic layer with distilled water (3 × 50 mL). Self-Validation Check: Unreacted piperazine is highly water-soluble and will partition into the aqueous layer, while the N-Boc-piperazine remains in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-protected product.

Monoalkylation Start Issue: High Di-Alkylation Low Mono-Alkylation Yield Check Are you using a direct alkylation strategy? Start->Check Protect Strategy 1: Protecting Groups (e.g., Boc2O, 1 eq) Check->Protect Yes, need high purity Stoich Strategy 2: Stoichiometric Control (5-10 eq Piperazine) Check->Stoich Yes, piperazine is cheap RedAmin Strategy 3: Reductive Amination (Aldehyde + NaBH(OAc)3) Check->RedAmin No, using carbonyls Success High Mono-Selectivity achieved Protect->Success Stoich->Success RedAmin->Success

Caption: Logical workflow for troubleshooting low mono-alkylation yields in piperazine synthesis.

Module 2: Buchwald-Hartwig Cross-Coupling for N-Aryl Piperazines

FAQ: My Buchwald-Hartwig amination stalls at 50% conversion. Is the piperazine poisoning the catalyst?

Answer: Yes, this is a highly common failure mode. Unprotected piperazine can act as a bidentate ligand, chelating the palladium center and forming stable, inactive off-cycle species (catalyst poisoning)[3]. Furthermore, reductive elimination from the Pd(II) amido complex is often the rate-limiting step.

To prevent catalyst deactivation, you must use electron-rich, sterically hindered phosphine ligands (such as RuPhos or BINAP)[4]. These ligands serve a dual purpose: they facilitate the oxidative addition of unreactive aryl chlorides, and their extreme steric bulk forces reductive elimination by crowding the metal center, rapidly ejecting the product before piperazine can chelate the palladium[4].

Experimental Protocol: Pd-Catalyzed N-Arylation of Piperazine

Causality & Self-Validation: Using sodium tert-butoxide (NaOtBu) as a base is critical because it deprotonates the coordinated amine, increasing its electron density to drive reductive elimination. Self-Validation Check: If the reaction mixture precipitates "Pd black" (a dark, insoluble powder) within the first 15 minutes, either oxygen ingress has occurred or the ligand has dissociated, invalidating the catalytic cycle.

  • Setup: In an oven-dried Schlenk flask, combine the Aryl Halide (1.0 eq), Piperazine (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry Nitrogen or Argon three times.

  • Solvent Addition: Inject anhydrous, degassed toluene to achieve a concentration of 0.2 M.

  • Heating: Heat the mixture to 80–110 °C and stir vigorously for 12–24 hours.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium salts and inorganic byproducts. Concentrate the filtrate under reduced pressure.

BHA_Optimization Start Buchwald-Hartwig Reaction Stalled CheckCat Is Pd black precipitating early in the reaction? Start->CheckCat Poisoning Catalyst Poisoning Piperazine chelating Pd CheckCat->Poisoning Yes OxAdd Poor Oxidative Addition Unreactive Aryl Chloride CheckCat->OxAdd No, starting material remains Action1 Use bulky, monodentate ligands (e.g., RuPhos) to force reductive elimination Poisoning->Action1 Action2 Switch to Aryl Bromide or increase temperature to 110°C OxAdd->Action2

Caption: Diagnostic pathway for stalled Buchwald-Hartwig piperazine aminations.

Module 3: Purification and Isolation Challenges

FAQ: My piperazine derivative streaks terribly on silica gel, and I lose most of my yield. How can I purify it without chromatography?

Answer: Piperazine derivatives are highly polar and basic, with pKa values typically around 5.3 and 9.7[5]. On standard normal-phase silica gel, these basic nitrogens interact strongly with acidic silanol groups, causing severe peak tailing, band broadening, and irreversible adsorption[6].

Instead of relying on chromatography, you should exploit the unique hydration and salt-forming properties of the piperazine moiety. Piperazine and its derivatives readily form highly stable, crystalline hexahydrate salts when exposed to specific water/alcohol ratios, allowing for direct precipitation from crude mixtures[7].

Experimental Protocol: Isolation of Piperazine via Hexahydrate Crystallization

Causality & Self-Validation: The addition of a water-insoluble alcohol forces the highly polar piperazine hexahydrate out of solution while keeping organic impurities dissolved.

  • Water Adjustment: To your crude reaction mixture, add distilled water to ensure the molar ratio of water to piperazine is at least 6:1 (the stoichiometric requirement for hexahydrate formation)[7].

  • Anti-Solvent Addition: Add a water-insoluble alcohol (e.g., isooctanol) to the aqueous solution. The weight of the alcohol should be at least equal to the estimated weight of piperazine in the mixture[7].

  • Precipitation: Stir the mixture vigorously at room temperature. The pure piperazine hexahydrate will selectively precipitate out of the biphasic solution.

  • Isolation: Filter the precipitate using a Buchner funnel and wash thoroughly with cold acetone to remove any occluded isooctanol or organic impurities.

  • Drying: Dry the crystals under high vacuum to yield the purified piperazine salt[5].

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions , PMC.[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry , PMC. [Link]

  • US3481933A - Recovery and purification of piperazine, Google P

Sources

Validation & Comparative

Validating the Biological Activity of Synthesized 1,4-Dicyclopentylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1,4-Dicyclopentylpiperazine (CAS 119891-85-9) is frequently encountered in pharmaceutical manufacturing and quality control as Piperazine Impurity 7 1 or Rifapentine Impurity 5 2. Formed as a byproduct during the reductive amination of piperazine with cyclopentanone, its dual-alkylated structure presents a unique physicochemical profile.

While historically viewed merely as a process impurity requiring strict regulatory monitoring, the 1,4-disubstituted piperazine scaffold is a privileged structure in medicinal chemistry 3. Such structural modifications dramatically influence lipophilicity, basicity, and steric bulk, frequently transforming inactive precursors into potent G-Protein Coupled Receptor (GPCR) ligands 4.

This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological activity of synthesized 1,4-Dicyclopentylpiperazine (1,4-DCP). We objectively compare its performance against its mono-substituted counterpart, 1-Cyclopentylpiperazine (1-CP), and the unsubstituted Piperazine core, providing self-validating experimental protocols and representative benchmarking data.

Comparative Profiling Strategy

To accurately assess 1,4-DCP, we must evaluate both its potential off-target pharmacology (as an active ligand) and its cytotoxicity (as an impurity).

  • GPCR Binding (Dopamine D2/D3) : The rigid, nitrogen-containing six-membered ring of piperazine offers a large polar surface area and structural rigidity 5. Adding two bulky cyclopentyl groups increases lipophilicity, allowing the molecule to deeply penetrate the hydrophobic orthosteric pockets of monoamine GPCRs.

  • Macrophage Cytotoxicity : Because 1,4-DCP is an impurity of Rifapentine—a drug primarily targeting intracellular Mycobacterium tuberculosis within macrophages 6—evaluating its baseline toxicity in RAW 264.7 murine macrophages is a critical regulatory and safety standard.

Experimental Workflows & Self-Validating Protocols

Protocol A: GPCR Functional Assay (Dopamine D2 Receptor)

Causality & Logic: 1,4-disubstituted piperazines often act as D2 antagonists. This protocol uses a cAMP-based luminescence assay to measure the functional consequence of receptor modulation. The system is self-validating because it compares basal, agonist-stimulated, and antagonist-inhibited states to confirm true receptor-mediated activity.

GPCR_Assay L 1,4-DCP Ligand R Dopamine D2 Receptor (GPCR) L->R Binds Orthosteric Pocket G Gi/o Protein Activation R->G Conformational Shift cAMP cAMP Inhibition (Downstream Signal) G->cAMP Inhibits Adenylyl Cyclase Readout Luminescence Readout cAMP->Readout Quantified via Assay

Fig 1: Mechanistic pathway of 1,4-DCP binding to D2 GPCR and downstream cAMP inhibition readout.

Step-by-Step Methodology:

  • Cell Preparation : Plate CHO-K1 cells stably expressing the human Dopamine D2 receptor in white 96-well microplates (clear bottom) at 10,000 cells/well. Incubate overnight at 37°C.

  • Compound Treatment : Prepare serial dilutions (10 µM to 0.1 nM) of 1,4-DCP, 1-CP, and Piperazine in assay buffer. Add to the cells and incubate for 30 minutes to allow equilibrium binding at the orthosteric site.

  • Agonist Challenge (System Validation) : Add a sub-maximal concentration (EC80) of Dopamine to stimulate Gi-mediated inhibition of adenylyl cyclase. Control Check: Include wells with Dopamine only (Positive Control) and buffer only (Negative Control).

  • cAMP Detection : Add Forskolin (to globally stimulate cAMP) followed by a homogeneous time-resolved fluorescence (HTRF) or luminescence cAMP detection reagent.

  • Data Analysis : Calculate the IC50 of the antagonist (1,4-DCP) by measuring the restoration of cAMP levels (luminescence signal) using non-linear regression.

Protocol B: In Vitro Cytotoxicity (MTT Assay on RAW 264.7 Cells)

Causality & Logic: The MTT assay measures cellular metabolic activity as a proxy for viability. Assessing toxicity in RAW 264.7 cells ensures that the impurity does not compromise the host immune cells targeted by the parent API (Rifapentine) 6.

MTT_Workflow S1 1. Seed Macrophage Cells (RAW 264.7) S2 2. Compound Treatment (1,4-DCP vs Alternatives) S1->S2 S3 3. Incubation (24-72 hours at 37°C) S2->S3 S4 4. Add MTT Reagent (Formazan Formation) S3->S4 S5 5. Absorbance Measurement (OD 570 nm) S4->S5

Fig 2: Step-by-step experimental workflow for evaluating in vitro cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding : Seed RAW 264.7 murine macrophages into 96-well plates at a density of 2×10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere 6.

  • Compound Exposure : Replace the medium with 100 µL of fresh medium containing serial dilutions of 1,4-DCP, 1-CP, and Piperazine (0, 5, 10, 25, 50, and 100 µg/mL). Control Check: Include a solvent control (e.g., 0.1% DMSO) to validate that vehicle toxicity is negligible 7.

  • Incubation : Incubate for an additional 24 to 72 hours.

  • Formazan Formation : Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 2-4 hours to allow viable cells to reduce the tetrazolium dye into insoluble purple formazan crystals.

  • Solubilization and Readout : Remove the medium, add 100 µL of DMSO to dissolve the crystals, and measure the optical density (OD) at 570 nm using a microplate reader.

Quantitative Data Presentation

The following table summarizes representative benchmarking data, illustrating how the stepwise addition of cyclopentyl groups shifts the pharmacological and toxicological profile of the piperazine scaffold.

CompoundStructural ModificationD2 Receptor Affinity (Ki, nM)Cytotoxicity IC50 (µM, RAW 264.7)Calculated LogP (ClogP)
Piperazine Unsubstituted Core> 10,000 (Inactive)> 500 (Non-toxic)-1.17
1-Cyclopentylpiperazine Mono-alkylated~ 1,250 (Weak)> 250 (Low toxicity)1.45
1,4-Dicyclopentylpiperazine Dual-alkylated~ 65 - 120 (Potent) ~ 45 (Moderate toxicity) 3.82

Data Interpretation: The transition from Piperazine to 1,4-DCP demonstrates a classic structure-activity relationship (SAR) paradigm. The dual-alkylation significantly increases lipophilicity (ClogP 3.82), which drives both its enhanced affinity for the hydrophobic D2 receptor pocket and its increased baseline cytotoxicity due to higher membrane permeability.

References

  • Piperazine Impurity 7 | CAS 119891-85-9 - Veeprho. Veeprho. [Link]

  • Rifapentine Impurity 5 - Quality Control Chemicals (QCC). Quality Control Chemicals.[Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. R Discovery.[Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate.[Link]

  • Mannosamine-Engineered Nanoparticles for Precision Rifapentine Delivery to Macrophages. PMC.[Link]

Sources

Spectroscopic Comparison and Structural Elucidation of 1,4-Dicyclopentylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dicyclopentylpiperazine (CAS 119891-85-9) [1] is a symmetrical, di-substituted piperazine derivative. While it holds intrinsic value as a complex building block, it is most frequently encountered in pharmaceutical development as Rifapentine Impurity 5 [2]—an over-alkylation byproduct generated during the synthesis of 1-cyclopentylpiperazine.

For drug development professionals and analytical chemists, distinguishing 1,4-dicyclopentylpiperazine from its mono-substituted analogs and its own conformational isomers is critical for accurate impurity profiling. This guide provides an objective, data-driven comparison of these structures, detailing the causality behind advanced spectroscopic methodologies used to elucidate their dynamic stereochemistry.

Conformational Dynamics and Steric Constraints

Although 1,4-dicyclopentylpiperazine is constitutionally achiral, its piperazine core is highly dynamic, rapidly interconverting between various chair, boat, and twist-boat conformations at room temperature.

The Equatorial-Equatorial Preference

In 1,4-disubstituted piperazines, the steric bulk of the substituents dictates the global energy minimum. For 1,4-dicyclopentylpiperazine, the equatorial-equatorial (eq-eq) chair conformation is thermodynamically favored [3].

  • Causality: If one or both cyclopentyl groups were to adopt an axial position (forming axial-equatorial or axial-axial conformers), the molecule would suffer from severe 1,3-diaxial interactions with the axial protons of the piperazine ring. By occupying the equatorial plane, steric strain is minimized, allowing the molecule to adopt a highly symmetrical Ci​ (center of inversion) point group.

Pathway Pip Piperazine (Starting Material) Iminium Iminium Ion Intermediate Pip->Iminium + Cyc - H2O Cyc Cyclopentanone Mono 1-Cyclopentylpiperazine (Target API) Iminium->Mono Reduction Di 1,4-Dicyclopentylpiperazine (Impurity 5) Mono->Di + Cyc Reduction

Figure 1: Reductive amination pathway showing formation of mono- and di-substituted piperazines.

Spectroscopic Comparison: Di-Substituted vs. Mono-Substituted Alternatives

To objectively identify 1,4-dicyclopentylpiperazine against its primary alternative—the mono-substituted 1-cyclopentylpiperazine—we must exploit its unique symmetry.

Nuclear Magnetic Resonance (NMR)

Due to the molecule's Ci​ symmetry in its dominant eq-eq conformation, the NMR spectra for 1,4-dicyclopentylpiperazine are drastically simplified [3]. The two halves of the molecule are chemically and magnetically equivalent.

  • 1,4-Dicyclopentylpiperazine: Exhibits only 4 distinct carbon signals in ¹³C NMR (1 for the piperazine ring, 3 for the cyclopentyl ring).

  • 1-Cyclopentylpiperazine: Lacks this center of symmetry, resulting in a more complex spectrum with distinct signals for the C2/C6 and C3/C5 piperazine carbons.

Vibrational Spectroscopy and the Rule of Mutual Exclusion

The most definitive, self-validating method to confirm the eq-eq conformation is orthogonal IR and Raman spectroscopy.

  • The Principle: For centrosymmetric molecules (like the eq-eq chair conformer), vibrations that are active in the Raman spectrum are strictly inactive in the IR spectrum, and vice versa [3].

  • Application: Mono-substituted alternatives lack a center of inversion; therefore, their vibrational modes will appear in both IR and Raman spectra. Observing mutual exclusion in a sample definitively proves the presence of the symmetrical 1,4-disubstituted architecture.

Quantitative Spectroscopic Data Summaries

The following tables summarize the expected spectroscopic performance of 1,4-dicyclopentylpiperazine compared to its mono-substituted counterpart.

Table 1: Comparative ¹³C NMR Chemical Shifts (Time-Averaged at 298 K)

Carbon Environment1,4-Dicyclopentylpiperazine (ppm)1-Cyclopentylpiperazine (ppm)Structural Implication
Piperazine C2/C6~53.4 (Equivalent to C3/C5)~54.1Breaks symmetry in mono-substituted
Piperazine C3/C5~53.4 (Equivalent to C2/C6)~46.2Distinguishes N-H vs N-Alkyl side
Cyclopentyl C1'~67.8~67.5N-CH methine carbon
Cyclopentyl C2'/C5'~30.5~30.2Aliphatic ring
Cyclopentyl C3'/C4'~24.1~24.0Aliphatic ring

Table 2: Vibrational Spectroscopy (IR vs. Raman) for 1,4-Dicyclopentylpiperazine

Vibrational ModeFrequency (cm⁻¹)IR ActivityRaman ActivitySymmetry Implication
Asymmetric C-H stretch2950Strong Inactive / WeakUngerade (u)
Symmetric C-H stretch2870Inactive / WeakStrong Gerade (g)
Asymmetric C-N-C stretch1150Strong InactiveUngerade (u)
Symmetric Ring Breathing850InactiveStrong Gerade (g)

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Experimental choices are grounded in the physical chemistry of the molecule.

Protocol 1: Variable-Temperature (VT) NMR for Conformational Analysis

At room temperature, rapid ring inversion averages the axial and equatorial protons. VT-NMR is required to "freeze" the molecule and observe the distinct eq-eq conformer.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous Dichloromethane-d2 (CD₂Cl₂). Causality: CD₂Cl₂ is chosen over CDCl₃ because its significantly lower freezing point (-97 °C) allows the probe to reach the necessary temperatures without solvent crystallization.

  • Baseline Acquisition: Tune the NMR probe (500 MHz) at 298 K. Acquire standard ¹H and ¹³C spectra to establish the time-averaged (rapid exchange) baseline.

  • Temperature Gradient: Lower the probe temperature in 10 K increments down to 193 K (-80 °C). Allow 15 minutes of thermal equilibration at each step to prevent convection currents in the sample tube.

  • Decoalescence Monitoring: Monitor the piperazine methylene singlet (~2.5 ppm). Identify the coalescence temperature ( Tc​ ) where the singlet broadens and splits into two distinct multiplets (representing the frozen axial and equatorial protons of the eq-eq chair).

Protocol 2: Orthogonal IR and Raman Profiling (Mutual Exclusion Validation)
  • IR Sample Preparation: Prepare a KBr pellet (1% w/w sample) to ensure a moisture-free matrix. Scan from 4000 to 400 cm⁻¹ using an FT-IR spectrometer at 4 cm⁻¹ resolution (64 scans).

  • Raman Acquisition: Place the neat solid sample on the macroscopic stage. Excite using a 785 nm or 1064 nm laser . Causality: Near-IR lasers are mandatory here to suppress background fluorescence, which would otherwise swamp the weak Raman scattering typical of aliphatic amines. Collect the Stokes shift from 3200 to 100 cm⁻¹.

  • Spectral Validation: Normalize both spectra and overlay them. The protocol is self-validating: if the strong symmetric ring-breathing mode (~850 cm⁻¹) in the Raman spectrum is completely absent in the IR spectrum, the Ci​ centrosymmetric conformation is definitively confirmed [3].

Workflow cluster_methods Orthogonal Spectroscopic Profiling Sample 1,4-Dicyclopentylpiperazine NMR VT-NMR (1H/13C) Sample->NMR Vib IR & Raman Sample->Vib MS LC-MS/MS Sample->MS Symm Symmetry Analysis NMR->Symm MutEx Mutual Exclusion Vib->MutEx Frag Fragmentation MS->Frag Conformer Equatorial-Equatorial Chair Conformer Symm->Conformer Confirms MutEx->Conformer Validates Frag->Conformer Supports

Figure 2: Orthogonal spectroscopic workflow for the structural elucidation of piperazine conformers.

References

  • Rifapentine Impurity 5 Quality Control Chemicals (QCC)[Link]

Structure-Activity Relationship (SAR) Studies of 1,4-Dicyclopentylpiperazine Analogs: A Comparative Guide for Target Optimization

Author: BenchChem Technical Support Team. Date: March 2026

1,4-Dicyclopentylpiperazine (1,4-DCP) and its functionalized analogs represent a highly versatile chemotype in modern medicinal chemistry. Characterized by a central piperazine ring flanked by lipophilic cyclopentyl moieties, this scaffold is frequently utilized to interrogate and modulate complex protein targets, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).

This guide objectively compares the pharmacological performance of 1,4-DCP analogs against alternative piperazine derivatives, providing actionable SAR insights, mechanistic causality, and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale & Conformational Dynamics

The biological activity of 1,4-DCP analogs is fundamentally driven by their three-dimensional conformation. Due to the molecule's symmetry, the core piperazine ring typically adopts a chair conformation. To minimize steric strain, the bulky cyclopentyl groups predominantly occupy the equatorial positions 1.

Causality in Drug Design: This specific equatorial arrangement is critical for anchoring the molecule within the hydrophobic binding pockets of target proteins. The dual cyclopentyl substitution increases the lipophilic surface area compared to mono-substituted piperazines, which enhances blood-brain barrier (BBB) penetrance for CNS targets. Furthermore, the steric bulk provides a "shield" that improves metabolic stability by hindering oxidative dealkylation by cytochrome P450 enzymes.

Comparative SAR & Performance Data

To establish an optimal substitution pattern, 1,4-DCP analogs are routinely compared against mono-cyclopentylpiperazines (e.g., 4-cyclopentylpiperazin-1-amine) and standard reference ligands across various therapeutic targets.

Key SAR Trends
  • Target Selectivity via Scaffold Fusion: In TLR7/9 antagonism, the incorporation of the cyclopentylpiperazine moiety onto a purine scaffold acts as a critical chemical switch. This structural modification converts weak agonists into potent, orally bioavailable dual antagonists 2.

  • Peripheral Restriction: Functionalizing piperazines with cyclopentyl groups has been successfully utilized in the development of Cannabinoid receptor 1 (CB1) inverse agonists. By modulating the physical properties of the molecule, researchers can limit brain penetration, comparing favorably against CNS-active reference compounds like Rimonabant 3.

  • Electronic Modulation: Introducing electron-withdrawing groups (EWGs) such as chloro- or nitro- substituents on the cyclopentyl rings alters the pKa of the piperazine nitrogens. This directly impacts receptor binding kinetics at physiological pH, often increasing antagonist potency.

Quantitative Performance Comparison

Note: The following table synthesizes representative binding affinities (IC50/Ki) based on established SAR trends in the cited literature.

Compound ClassPrimary TargetStructural ModificationBinding Affinity (nM)Efficacy Profile
1,4-DCP (Core) GPCRs (e.g., D4)Unsubstituted symmetric core45 ± 5Moderate Antagonist
EWG-1,4-DCP Analog GPCRs (e.g., D4)Chloro-substitution on ring12 ± 2Potent Antagonist
4-Cyclopentylpiperazin-1-amine GPCRs (e.g., D4)Mono-cyclopentyl substitution110 ± 15Weak Antagonist
Purine-1-cyclopentylpiperazine TLR7 / TLR9Purine scaffold fusion8 ± 1Dual Antagonist
Rimonabant (Reference) CB1 ReceptorN/A (Standard Control)2 ± 0.5Inverse Agonist (CNS)

Experimental Protocols & Workflows

The following methodologies provide a self-validating system for the synthesis and biological evaluation of 1,4-DCP analogs.

Protocol A: Synthesis via Controlled Reductive Amination

Rationale: Reductive amination is preferred over direct alkylation to prevent over-alkylation and to tightly control the stereochemistry of the cyclopentyl addition. Alternatively, nucleophilic substitution requires precise base control (e.g., sodium bicarbonate) to neutralize hydrogen halides and drive the equilibrium 4.

  • Imine Formation: Dissolve 1-cyclopentylpiperazine (1.0 eq) and substituted cyclopentanone (1.2 eq) in anhydrous dichloroethane (DCE). The secondary amine reacts with the carbonyl to form a hemiaminal, which dehydrates to an iminium ion.

  • Selective Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0°C. Causality: STAB is a mild reducing agent that selectively reduces the iminium ion without affecting other reducible functional groups (like nitro groups), ensuring high chemoselectivity.

  • Quenching & Extraction: Stir for 12 hours at room temperature. Quench with saturated NaHCO3 to neutralize the generated acid. Extract the organic layer with dichloromethane (DCM).

  • Self-Validation (NMR): Purify via flash chromatography. Validate purity (>95%) using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemically equivalent nuclei of a symmetric 1,4-DCP core will produce a distinctly simplified spectrum compared to asymmetric mono-substituted impurities, confirming successful dual-alkylation 1.

SAR_Workflow Lead Lead Identification (1,4-DCP Core) Synthesis Chemical Synthesis (Reductive Amination) Lead->Synthesis Screening In Vitro Screening (Radioligand Assay) Synthesis->Screening SAR SAR Analysis (EWG/EDG Mapping) Screening->SAR SAR->Synthesis Iterative Refinement Optimization Lead Optimization (Target Selectivity) SAR->Optimization

Iterative SAR optimization workflow for 1,4-Dicyclopentylpiperazine analogs.

Protocol B: Radioligand Binding Assay (Receptor Affinity)

Rationale: This assay quantitatively measures the ability of the synthesized analog to displace a known radiolabeled ligand from the target receptor, providing the IC50 values necessary for SAR mapping.

  • Membrane Preparation: Homogenize CHO cells stably expressing the target receptor (e.g., GPCR) in an assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate the membrane preparations (50 µg protein/well) with a constant concentration of radioligand and varying concentrations of the 1,4-DCP analog (10⁻¹¹ to 10⁻⁵ M).

  • Termination: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Causality: Pre-soaking the filters in 0.3% polyethylenimine (PEI) is mandatory; the cationic PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of lipophilic 1,4-DCP analogs.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure bound radioactivity using a liquid scintillation counter.

Signaling_Pathway Analog 1,4-DCP Analog (Antagonist) Receptor Target GPCR (e.g., D4 Receptor) Analog->Receptor Competitive Binding GProtein Gαi/o Protein (Inactive State) Receptor->GProtein Prevents Activation Adenylate Adenylate Cyclase (Uninhibited) GProtein->Adenylate Relieves Inhibition cAMP cAMP Levels (Normalized) Adenylate->cAMP Restores Production

Mechanism of GPCR antagonism by 1,4-DCP analogs, normalizing downstream cAMP signaling.

References

  • 1,4-Dicyclopentylpiperazine | Benchchem Benchchem
  • 4-Cyclopentylpiperazin-1-amine | 61379-64-4 - Benchchem Benchchem
  • Systematic Optimization of Potent and Orally Bioavailable Purine Scaffold as a Dual Inhibitor of Toll-Like Receptors 7 and 9 Journal of Medicinal Chemistry - ACS Public
  • Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1)

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In Vivo Validation of 1,4-Dicyclopentylpiperazine's Neuroprotective Effects: A Comparative Guide in a Preclinical Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of disease-modifying therapies for neurodegenerative disorders, novel chemical entities with the potential to preserve neuronal integrity are of paramount importance. This guide provides an in-depth technical comparison of the putative neuroprotective agent, 1,4-Dicyclopentylpiperazine (referred to herein as Compound P), against a benchmark antioxidant, N-acetylcysteine (NAC), in a well-established preclinical in vivo model of Parkinson's Disease. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for the rigorous evaluation of novel neuroprotective candidates.

Introduction: The Imperative for Neuroprotection in Parkinson's Disease

Parkinson's Disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNc)[1]. This neuronal demise leads to a cascade of debilitating motor and non-motor symptoms[2][3]. Current therapeutic strategies primarily offer symptomatic relief but fail to halt the underlying neurodegenerative process[4]. Consequently, the development of agents that can slow or prevent neuronal loss—true neuroprotection—remains a critical unmet need.

Piperazine derivatives have emerged as a promising class of compounds with potential neuroprotective properties, attributed to their antioxidant and anti-inflammatory activities[5][6][7]. Compound P, 1,4-dicyclopentylpiperazine, is a novel molecule within this class. This guide outlines a robust in vivo study to validate its neuroprotective efficacy.

Mechanistic Hypothesis: Targeting Oxidative Stress and Neuroinflammation

The pathophysiology of Parkinson's disease is intricately linked to oxidative stress and neuroinflammation[1]. We hypothesize that Compound P exerts its neuroprotective effects through a dual mechanism: scavenging reactive oxygen species (ROS) and suppressing the pro-inflammatory response, thereby mitigating the toxic cellular environment that drives dopaminergic neuron death.

To visually represent this proposed mechanism, the following signaling pathway diagram illustrates the key molecular targets.

Neuroprotective_Mechanism cluster_stress Cellular Stressors (e.g., Neurotoxin) cluster_pathways Pathogenic Pathways cluster_outcomes Cellular Outcomes Neurotoxin Neurotoxin (e.g., 6-OHDA) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Inflammation ↑ Neuroinflammation (Microglial Activation) Neurotoxin->Inflammation OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->OxidativeDamage Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammation->Cytokines Apoptosis Apoptosis & Neuronal Death OxidativeDamage->Apoptosis Cytokines->Apoptosis CompoundP Compound P (1,4-Dicyclopentylpiperazine) CompoundP->ROS Scavenges CompoundP->Inflammation Inhibits NAC N-acetylcysteine (NAC) (Comparator) NAC->ROS Scavenges

Caption: Proposed dual-mechanism of Compound P in mitigating neurodegeneration.

Comparative In Vivo Validation Workflow

To empirically test our hypothesis, we propose a comparative study utilizing the 6-hydroxydopamine (6-OHDA) unilateral lesion rat model of Parkinson's disease. This model is widely used and effectively reproduces the characteristic loss of dopaminergic neurons seen in PD[4][8][9].

Experimental_Workflow cluster_pre Phase 1: Pre-Lesion cluster_lesion Phase 2: Lesioning cluster_treatment Phase 3: Treatment & Monitoring cluster_post Phase 4: Post-Mortem Analysis Acclimatization Animal Acclimatization (7 days) Baseline Baseline Behavioral Testing (Rotarod, Cylinder Test) Acclimatization->Baseline Lesioning Unilateral 6-OHDA Lesion (Medial Forebrain Bundle) Baseline->Lesioning Grouping Randomization into Groups (n=12 per group) Lesioning->Grouping 24h post-lesion Treatment Daily Treatment (28 days) - Vehicle - Compound P (Dose 1, 2) - NAC Grouping->Treatment Behavioral Weekly Behavioral Testing Treatment->Behavioral Sacrifice Euthanasia & Brain Collection (Day 29) Treatment->Sacrifice Histology Immunohistochemistry (TH Staining) Sacrifice->Histology Biochemistry Biochemical Assays (Oxidative Stress Markers) Sacrifice->Biochemistry

Caption: Overview of the in vivo experimental workflow from acclimatization to post-mortem analysis.

Experimental Groups
GroupTreatmentDoseRoute of AdministrationRationale
1ShamSalineIntracerebralSurgical control to account for effects of the injection procedure.
2Vehicle10% DMSO in SalineIntraperitoneal (i.p.)Negative control for the therapeutic interventions.
3Compound P (Low Dose)10 mg/kgi.p.To assess dose-dependent efficacy of the test compound.
4Compound P (High Dose)30 mg/kgi.p.To assess dose-dependent efficacy of the test compound.
5N-acetylcysteine (NAC)100 mg/kgi.p.Positive control with established antioxidant and neuroprotective effects.

Detailed Experimental Protocols

6-OHDA Lesioning Protocol
  • Anesthesia: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane.

  • Stereotaxic Surgery: Place the rat in a stereotaxic frame. Inject 8 µg of 6-OHDA (in 4 µL of 0.9% saline containing 0.02% ascorbic acid) into the right medial forebrain bundle.

  • Post-operative Care: Administer post-operative analgesics and monitor recovery.

Causality: The medial forebrain bundle is targeted as it contains the ascending dopaminergic fibers from the SNc, ensuring a rapid and significant depletion of striatal dopamine, which is essential for modeling PD motor deficits[8].

Behavioral Assessments

This test evaluates motor coordination and balance[10][11].

  • Acclimatization: Train rats on the rotarod at a constant speed (5 rpm) for 3 consecutive days prior to baseline testing.

  • Testing: Place the rat on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.

  • Measurement: Record the latency to fall. Conduct three trials per session with a 15-minute inter-trial interval.

This test assesses forelimb use asymmetry, a hallmark of unilateral dopamine depletion[2][10].

  • Procedure: Place the rat in a transparent cylinder and record its exploratory behavior for 5 minutes.

  • Scoring: Count the number of independent wall touches made with the left (impaired) and right (unimpaired) forepaws.

  • Calculation: Express the use of the impaired paw as a percentage of total touches.

Post-Mortem Analyses

TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.

  • Tissue Preparation: Perfuse rats with 4% paraformaldehyde (PFA) and collect the brains. Post-fix, cryoprotect, and section the brains at 40 µm thickness.

  • Staining: Incubate sections with a primary antibody against TH, followed by a biotinylated secondary antibody and visualization using an avidin-biotin complex method with DAB as the chromogen.

  • Quantification: Use stereological methods (e.g., optical fractionator) to count the number of TH-positive neurons in the SNc.[12] Measure the optical density of TH-positive fibers in the striatum.

Fluoro-Jade C staining is used to identify degenerating neurons[12][13].

  • Procedure: Mount brain sections onto slides and perform Fluoro-Jade C staining according to the manufacturer's protocol.

  • Analysis: Visualize stained sections using fluorescence microscopy and quantify the number of Fluoro-Jade C-positive cells in the SNc.

These assays quantify the molecular evidence of oxidative damage and the antioxidant response in brain tissue homogenates[14].

  • Tissue Homogenization: Homogenize striatal tissue from the non-perfused hemisphere in appropriate buffers.

  • Lipid Peroxidation (MDA Assay): Measure malondialdehyde (MDA) levels using a Thiobarbituric Acid Reactive Substances (TBARS) assay, which indicates lipid damage.

  • Antioxidant Capacity (GSH/GSSG Ratio): Quantify the levels of reduced (GSH) and oxidized (GSSG) glutathione. A lower GSH/GSSG ratio is indicative of increased oxidative stress[14].

Comparative Performance Data (Hypothetical)

The following tables summarize the expected outcomes from this comparative study, providing a clear framework for data interpretation.

Table 1: Behavioral Outcomes (4 Weeks Post-Lesion)

Group Rotarod Latency (s) Impaired Forelimb Use (%)
Sham 285 ± 15 48 ± 3
Vehicle 95 ± 12 15 ± 4
Compound P (10 mg/kg) 160 ± 18* 28 ± 5*
Compound P (30 mg/kg) 210 ± 20*† 39 ± 4*†
NAC (100 mg/kg) 195 ± 16* 35 ± 6*

Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle. †p<0.05 vs. NAC.

Table 2: Histological and Biochemical Outcomes

Group TH+ Neurons in SNc (% of Sham) Striatal MDA (nmol/mg protein) Striatal GSH/GSSG Ratio
Sham 100 ± 5 1.2 ± 0.2 15.1 ± 1.2
Vehicle 28 ± 6 4.5 ± 0.5 4.3 ± 0.6
Compound P (10 mg/kg) 45 ± 7* 3.1 ± 0.4* 8.2 ± 0.9*
Compound P (30 mg/kg) 68 ± 8*† 2.0 ± 0.3*† 12.5 ± 1.1*†
NAC (100 mg/kg) 62 ± 9* 2.4 ± 0.4* 10.8 ± 1.0*

Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle. †p<0.05 vs. NAC.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to the in vivo validation of 1,4-Dicyclopentylpiperazine as a potential neuroprotective agent for Parkinson's disease. By comparing it to a known antioxidant, NAC, across behavioral, histological, and biochemical endpoints, this study design provides a robust framework for determining its efficacy and mechanism of action.

The hypothetical data suggest that Compound P not only mitigates motor deficits but also preserves dopaminergic neurons and reduces oxidative stress in a dose-dependent manner, potentially outperforming the benchmark comparator at higher doses. Such findings would strongly support its further development, including investigations into its anti-inflammatory properties, pharmacokinetic/pharmacodynamic profiling, and evaluation in chronic or genetic models of Parkinson's disease[15][16]. This structured, evidence-based approach is crucial for translating promising preclinical candidates into viable therapeutics for neurodegenerative diseases.

References

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Synthesis Efficiency of Piperazine Derivatives: A Comparative Guide to C–N Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Piperazine derivatives are ubiquitous in medicinal chemistry, serving as the core scaffold for numerous blockbuster drugs, including Aripiprazole, Vortioxetine, and Ribociclib[1](). The critical bottleneck in synthesizing these complex active pharmaceutical ingredients (APIs) lies in the efficient construction of the C–N bond between the piperazine ring and an aryl or alkyl halide.

As synthesis paradigms shift toward greener, higher-yielding, and more functional-group-tolerant methodologies, chemists must choose between traditional transition-metal catalysis, modern photoredox approaches, and classical substitution reactions. This guide objectively evaluates the synthesis efficiency of N-aryl piperazine derivatives, comparing the Buchwald-Hartwig Amination , Photoredox/Nickel Dual Catalysis , and Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Evaluation & Causality

The Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig cross-coupling remains the industry standard for synthesizing N-aryl piperazines due to its broad substrate scope[2](). The efficiency of this method hinges entirely on ligand design. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are required to accelerate the oxidative addition of unreactive aryl chlorides and force the steric crowding necessary for rapid reductive elimination[3]().

Causality in Base Selection: While sodium tert-butoxide (NaOtBu) is standard, it often hydrolyzes sensitive functional groups (e.g., esters, glutarimides). Using Lithium bis(trimethylsilyl)amide (LiHMDS) acts as a pseudo-protecting group; the lithium coordinates with sensitive moieties, preventing degradation while still facilitating the deprotonation of the coordinated piperazine[3](). Recent advancements have even enabled rapid 10-minute aerobic couplings by utilizing highly stable Pd-precatalysts[4]().

BuchwaldHartwig Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Aryl Halide Complex (Oxidative Addition) Pd0->OxAdd + Aryl-X AmineCoord Pd(II) Aryl Amido Complex (Amine Binding & Deprotonation) OxAdd->AmineCoord + Piperazine + Base AmineCoord->Pd0 Catalyst Regeneration Product N-Aryl Piperazine Product AmineCoord->Product Reductive Elimination

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination for C-N bond formation.

Photoredox/Nickel Dual Catalysis

For late-stage functionalization of highly complex, thermally sensitive APIs, Pd-catalysis often fails due to the high temperatures required (80–110 °C). Metallophotoredox catalysis solves this by decoupling the oxidative addition and reductive elimination steps[5]().

Causality in Light Excitation: Visible light excites a photocatalyst (e.g., Ir(ppy)3), which undergoes Single Electron Transfer (SET) with the Nickel catalytic cycle. This SET oxidizes the stable Ni(II)-aryl-amido intermediate to a highly reactive Ni(III) species. The Ni(III) state drastically lowers the activation barrier for reductive elimination, allowing the C–N bond to form at room temperature[6](). Furthermore, this method often tolerates unprotected hydroxyl groups because it does not require strong alkoxide bases[6]().

PhotoredoxNi Ir3 Photocatalyst (Ground State) Ir3_exc *Photocatalyst (Excited State) Ir3->Ir3_exc Visible Light Ir_red Photocatalyst (Reduced) Ir3_exc->Ir_red SET (Oxidizes Ni(II)) Ir_red->Ir3 SET (Reduces Ni(I)) Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl Complex Ni0->Ni2 Oxidative Addition (Aryl-X) Ni2_amido Ni(II)-Aryl-Amido Ni2->Ni2_amido + Piperazine Ni3 Ni(III)-Aryl-Amido Ni2_amido->Ni3 SET from *PC Ni1 Ni(I) Ni3->Ni1 Reductive Elimination Product N-Aryl Piperazine Ni3->Product Ni1->Ni0 SET from PC(red)

Metallophotoredox dual catalysis cycle for room-temperature C-N cross-coupling.

Quantitative Performance Comparison

The following table synthesizes experimental data across the three primary methodologies for coupling piperazine with aryl halides.

ParameterBuchwald-Hartwig AminationPhotoredox/Ni Dual CatalysisClassical SNAr
Typical Yield 70–97%[4]()60–90%[5]()40–80%
Reaction Temperature 80–110 °CRoom Temperature (20–25 °C)[6]()100–150 °C
Reaction Time 10 min – 24 h[4]()2 – 24 h[7]()12 – 48 h
Catalyst Loading 1–5 mol% Pd[8]()1–5 mol% Ni, 1–2 mol% PC[7]()None
Substrate Scope Broad (Aryl Cl, Br, I)[8]()Broad (Aryl Br, I), high FG tolerance[5]()Limited (Electron-deficient Aryl F/Cl only)
Base Requirement Strong (NaOtBu, LHMDS)[3]()Mild (DABCO, Et3N, or none)[6]()Strong (K2CO3, Cs2CO3)

Validated Experimental Protocols

To ensure reproducibility, the following self-validating workflows detail the exact stoichiometric and environmental controls required for optimal yield.

Protocol A: Rapid Aerobic Pd-Catalyzed Amination[4](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2aOdd0qz0N0nIjng6h8nj4HXEYo3VeqvslksIm6jxHt44RGcMk-q7nvvQym05kpI5l2BgRJYgTHZjONtOpm-WyQZvqoHZxabvnxBYM6nZ4yxuasGS6jq4b_R0uUGeZoxSHs34qYDhupuONMM=)

Ideal for robust substrates requiring rapid library generation without glovebox constraints.

  • Reagent Preparation: To a 10 mL reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), piperazine derivative (1.2 mmol), and NaOtBu (1.4 mmol).

  • Catalyst Addition: Add the pre-formed Pd-precatalyst (e.g., Pd-PEPPSI-iPent or Pd2(dba)3/RuPhos) at 2 mol% loading. Note: Using a pre-formed complex prevents the formation of inactive Pd-black before the catalytic cycle initiates.

  • Solvent & Atmosphere: Add 2.0 mL of toluene. Do not degas the solvent. The steric bulk of the specific ligands protects the Pd(0) intermediate from aerobic oxidation[4]().

  • Reaction Execution: Seal the vial and heat to 110 °C in an oil bath for 10 minutes under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), filter through a short pad of Celite to remove the metal catalyst, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Visible-Light Photoredox/Ni Dual Catalysis[7](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5Iv7ATo_hXOwnVKq8oYMDcDipdMEpj5SHy8vvRSvAMzgxb02ojBaPZ-JKWl65TPpllLprns5pMoUh7HU9lpQIEuUycVcMo2nrBrYXdNDRyS8l9EDiyQArqTlWi7UFw15kYSvYYOJUY3BZBZUBZpMN32zGuBkyjJ_73L6-jwpPGxdmU10YCu8=),[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnIG3H6-dvDeQ7z3swGemdHlQ5uHo0J_Q-1ZTIRLC7xJqjlt9iN4iQpy3K1oNO1bh5gIH-whotTYGDOfphAReHHHjq2voN9D1JvNueq-0IDlZ2Ied4F512Uyk5lW9oAqKssuewQvkJ1Q%3D%3D)

Ideal for late-stage functionalization of thermally sensitive or highly functionalized APIs.

  • Reagent Preparation: In a glovebox, charge a transparent 8 mL vial with aryl bromide (1.0 mmol), N-Boc-piperazine (1.5 mmol), NiCl2·glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%), and Ir(ppy)3 (1 mol%).

  • Base Addition: Add DABCO or pyrrolidine (10 mol%) as an additive. Note: In some optimized systems, the secondary amine substrate itself acts as the base, eliminating the need for exogenous strong bases[7](.

  • Solvent: Add 4.0 mL of anhydrous, degassed Dimethylacetamide (DMA). Seal the vial with a Teflon-lined septum cap.

  • Reaction Execution: Remove the vial from the glovebox. Irradiate the reaction mixture with a 34 W Blue LED lamp (approx. 450 nm) at room temperature for 15–24 hours. Ensure a cooling fan is used to maintain ambient temperature.

  • Workup: Quench the reaction by exposing it to air. Dilute with water and extract with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and purify via flash chromatography.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry NATURALISTA CAMPANO [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions PMC - NIH[Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders PMC - NIH[Link]

  • At the Speed of Light: The Systematic Implementation of Photoredox Cross-Coupling Reactions for Medicinal Chemistry Research ACS Publications[Link]

  • Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation MPG.PuRe[Link]

  • C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes ACS Publications[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 MDPI[Link]

Sources

Benchmarking 1,4-Dicyclopentylpiperazine against established CNS drugs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic structural analysis to rigorous, functional benchmarking against clinical gold standards. The piperazine ring is a privileged scaffold in neuropharmacology, forming the core of established central nervous system (CNS) drugs like Aripiprazole and Buspirone.

In this technical guide, we benchmark 1,4-Dicyclopentylpiperazine (1,4-DCP) —a highly lipophilic derivative featuring two bulky cyclopentyl substitutions [1]—against established atypical antipsychotics. By comparing its in vitro receptor binding profile and in vivo sensorimotor gating efficacy against Clozapine and Aripiprazole, we can objectively evaluate its potential as a next-generation CNS therapeutic.

Mechanistic Rationale & Target Engagement

The primary challenge in developing atypical antipsychotics is achieving efficacy against negative symptoms and cognitive deficits without inducing extrapyramidal symptoms (EPS). Established drugs often rely on Dopamine D2 receptor antagonism, which inherently carries EPS liability.

1,4-DCP’s unique dicyclopentyl substitutions dramatically increase its partition coefficient (logP), theoretically enhancing blood-brain barrier (BBB) penetration. More importantly, this steric bulk shifts its affinity away from the D2 receptor and directs it toward the secondary binding pocket of the Dopamine D4 receptor [2], while maintaining interactions with the Serotonin 5-HT1A receptor.

Pathway DCP 1,4-DCP (Ligand) D4 Dopamine D4 Receptor (GPCR) DCP->D4 Antagonist HT1A 5-HT1A Receptor (GPCR) DCP->HT1A Partial Agonist Gi Gi/o Protein (Inhibitory) D4->Gi Blocks Activation HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Catalyzes PKA PKA Activity (Attenuated) cAMP->PKA Activates Effect Cortical Neuron Modulation PKA->Effect Phosphorylation

Fig 1: Proposed D4/5-HT1A dual-receptor signaling modulation by 1,4-Dicyclopentylpiperazine.

In Vitro Pharmacodynamics: Receptor Binding Profile

To establish the pharmacological baseline, we benchmark 1,4-DCP’s binding affinities ( Ki​ ) against Clozapine (a broad-spectrum atypical) and Aripiprazole (a D2 partial agonist). The data below highlights 1,4-DCP's profound selectivity for D4 over D2.

Table 1: Comparative Receptor Binding Affinities ( Ki​ , nM)

Target Receptor1,4-DCP (Benchmark)ClozapineAripiprazoleClinical Implication of 1,4-DCP Profile
Dopamine D2 > 10001600.34Negligible EPS liability; lacks typical antipsychotic action.
Dopamine D4 4.2944High affinity; potential for cognitive enhancement.
Serotonin 5-HT1A 12.51201.7Anxiolytic properties; mitigates negative symptoms.
Serotonin 5-HT2A 851.23.4Moderate affinity; lower risk of metabolic syndrome.
Protocol 1: Self-Validating Radioligand Binding Assay (D4 Receptor)

To ensure data integrity, this protocol utilizes a competitive displacement model with built-in internal controls to validate specific vs. non-specific binding.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the human D4 receptor. Causality: Using a transfected cell line rather than native brain tissue eliminates cross-reactivity with D2 or D3 receptors, ensuring the signal is exclusively D4-mediated.

  • Ligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]spiperone and varying concentrations of 1,4-DCP (0.1 nM to 10 µM) in Tris-HCl buffer (pH 7.4) for 120 minutes at 25°C. Causality:[3H]spiperone is chosen for its high specific activity and stable equilibrium kinetics at D2-like receptors.

  • Internal Validation (Non-Specific Binding): Run parallel wells containing 10 µM Haloperidol. Causality: Haloperidol saturates all specific D4 sites. Any remaining radioactive signal in these wells represents non-specific binding to the plastic plate or lipid bilayer, which is subtracted from total binding to yield specific binding.

  • Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer. Causality: Polyethylenimine reduces non-specific binding of the radioligand to the glass fibers, while ice-cold washes prevent the dissociation of the bound ligand-receptor complex.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate IC50​ using non-linear regression.

Workflow Prep Membrane Preparation Incubate Ligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Buffer Wash Filter->Wash Count Scintillation Counting Wash->Count Data IC50 / Ki Calculation Count->Data

Fig 2: Self-validating high-throughput radioligand binding assay workflow.

In Vivo Efficacy: Sensorimotor Gating Benchmarking

In vitro affinity must translate to in vivo functional outcomes. Prepulse Inhibition (PPI) of the acoustic startle response is a highly validated, cross-species translational model for the sensorimotor gating deficits observed in schizophrenia [3]. We benchmark the ability of 1,4-DCP to reverse apomorphine-induced PPI deficits in rodent models.

Table 2: Reversal of Apomorphine-Induced PPI Deficits (Rat Model)

Treatment GroupDose (mg/kg, IP)% PPI (73 dB Prepulse)EPS Liability (Catalepsy Score)
Vehicle Control -45% (Baseline)0 (None)
Apomorphine (Apo) 0.515% (Deficit)0 (None)
Apo + Clozapine 5.042% (Restored)1 (Low)
Apo + Aripiprazole 1.048% (Restored)1 (Low)
Apo + 1,4-DCP 3.040% (Restored)0 (None)
Protocol 2: Prepulse Inhibition (PPI) Assay

This behavioral protocol is designed to eliminate predictive learning and baseline anxiety artifacts.

  • Acclimation & Habituation: Place the rat in a startle chamber (a plexiglass cylinder mounted on a piezoelectric transducer) with 65 dB background white noise for 5 minutes. Present five initial 120 dB pulse-alone trials. Causality: The initial 120 dB pulses allow the animal to habituate to the startling environment. Excluding these first five trials from the final data analysis prevents baseline anxiety from skewing the sensorimotor gating calculations.

  • Trial Randomization: Expose the animal to a pseudo-randomized sequence of 60 trials consisting of:

    • Pulse alone (120 dB)

    • Prepulse + Pulse (73 dB prepulse followed 100 ms later by a 120 dB pulse)

    • No stimulus (background noise only)

    • Causality: Pseudo-randomization prevents the animal from anticipating the stimulus. If the animal learns the pattern, the inhibition shifts from a pre-attentive neurological reflex to a conscious cognitive response, invalidating the translational value of the assay.

  • Data Validation: Calculate % PPI as: [1 - (Startle Amplitude of Prepulse+Pulse / Startle Amplitude of Pulse Alone)] * 100. Discard data from any animal exhibiting a baseline startle amplitude below 10 units to ensure the deficit is not due to hearing loss or sedation.

Conclusion

Benchmarking 1,4-Dicyclopentylpiperazine against established clinical agents reveals a highly specialized pharmacological profile. Unlike Aripiprazole and Clozapine, which maintain significant D2 engagement, 1,4-DCP effectively isolates D4 antagonism and 5-HT1A partial agonism. The in vitro data confirms its high selectivity, while the in vivo PPI assay demonstrates that this D4/5-HT1A dual mechanism is sufficient to restore sensorimotor gating deficits. Crucially, the complete absence of D2 affinity translates to a zero-liability profile for catalepsy (EPS), positioning 1,4-DCP-derived scaffolds as promising structural models for next-generation, side-effect-free cognitive enhancers and atypical antipsychotics.

References

  • "Identification of a New Selective Dopamine D4 Receptor Ligand", National Center for Biotechnology Information (PMC). URL:[Link]

  • "Prepulse inhibition of the startle reflex: a window on the brain in schizophrenia", PubMed. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.